Quetiapine-d8 Hemifumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHJBWUIWQOFLF-SMODUGIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Quetiapine-d8 Hemifumarate in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Quetiapine-d8 Hemifumarate in research, focusing on its critical role as an internal standard in the quantitative analysis of the atypical antipsychotic drug, quetiapine. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and offers visual representations of analytical workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Core Application: An Indispensable Tool for Bioanalysis
This compound is a deuterated analog of Quetiapine Hemifumarate. The substitution of eight hydrogen atoms with deuterium atoms results in a stable, isotopically labeled version of the parent drug. This key characteristic makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology, the accurate quantification of quetiapine and its metabolites in biological matrices like plasma is paramount.[1][2] this compound is introduced into samples at a known concentration at an early stage of the analytical process. As it is chemically identical to quetiapine, it co-elutes during chromatography and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). This allows for the precise quantification of quetiapine by correcting for variations in sample preparation, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the analytical method.
Experimental Protocols: A Guide to Quantitative Analysis
The following sections detail common experimental methodologies for the quantification of quetiapine in human plasma using this compound as an internal standard.
Sample Preparation
The initial step in the bioanalytical workflow is the extraction of the analyte and internal standard from the biological matrix. Two primary methods are prevalent:
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent. A common protocol involves the use of butyl acetate and butanol (10:1, v/v) as the extraction solvent.[1]
-
Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner extraction. While specific protocols vary, they generally involve conditioning the SPE cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes with an appropriate solvent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Following extraction, the samples are analyzed by LC-MS/MS. The chromatographic and mass spectrometric parameters are optimized to achieve sensitive and selective detection of both quetiapine and Quetiapine-d8.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Typical Conditions |
| LC Column | Waters Spherisorb S5SCX (100 x 2.1 mm i.d.)[1] |
| Mobile Phase | 50 mmol/L methanolic ammonium acetate, pH 6.0[1] |
| Flow Rate | 0.5 mL/min[1] |
| Injection Volume | 5 - 20 µL |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Typical Conditions |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Quetiapine) | Q1: m/z 384.2 -> Q3: m/z 253.1 |
| MRM Transition (Quetiapine-d8) | Q1: m/z 392.2 -> Q3: m/z 261.1 (Predicted) |
Note: The MRM transition for Quetiapine-d8 is predicted based on the known fragmentation of quetiapine and the +8 Da mass shift from deuterium labeling. The precursor ion ([M+H]+) is shifted from 384.2 to 392.2. The major product ion is also expected to shift by 8 Da.
Quantitative Data and Method Performance
The use of Quetiapine-d8 as an internal standard enables the construction of accurate calibration curves and the reliable quantification of quetiapine over a specific concentration range.
Table 3: Typical Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range (Quetiapine) | 5 - 800 µg/L | [1] |
| Linearity Range (N-desalkylquetiapine) | 5 - 800 µg/L | [1] |
| Linearity Range (Quetiapine sulfoxide) | 100 - 15,000 µg/L | [1] |
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the quantification of quetiapine in plasma samples using this compound.
Signaling Pathways of Quetiapine (For Context)
While this compound is used for analytical purposes and does not directly interact with biological pathways, it is important for the researcher to understand the mechanism of action of the parent compound, quetiapine. Quetiapine is an atypical antipsychotic that acts as an antagonist at multiple neurotransmitter receptors, primarily the serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effects are believed to be mediated through a combination of these antagonisms.
Conclusion
This compound serves as a cornerstone for the robust and reliable quantification of quetiapine in complex biological matrices. Its role as an internal standard in LC-MS/MS-based bioanalysis is critical for ensuring the accuracy of data in pharmacokinetic research, clinical monitoring, and forensic investigations. The methodologies outlined in this guide provide a framework for researchers to develop and validate high-quality analytical methods for quetiapine, ultimately contributing to a better understanding of its pharmacology and clinical use.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Quetiapine-d8 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Quetiapine-d8 Hemifumarate, a deuterated analog of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a technical resource, presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing associated biological pathways and workflows.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of Quetiapine Hemifumarate, primarily utilized as an internal standard in quantitative analytical methods such as mass spectrometry. The deuteration, typically at the piperazine ring, provides a distinct mass shift without significantly altering the chemical properties of the molecule.
General Properties
| Property | Value | Source |
| Chemical Name | 2-[2-(4-dibenzo[b,f][1]thiazepin-11-yl-1-piperazinyl-d8)ethoxy]-ethanol, (2E)-butenedioate (2:1) | [2] |
| Synonyms | Quetiapine-d8 (fumarate) | [2] |
| CAS Number | 1185247-12-4 | [3] |
| Appearance | White to almost white powder or crystals | [1] |
Molecular and Mass Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S • ½C₄H₄O₄ | [2] |
| Molecular Weight | 507.6 g/mol | [3] |
| Exact Mass | 507.22792079 Da | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₈) | [2] |
Physicochemical Data
While specific data for the deuterated form is limited, the properties of the non-deuterated Quetiapine Hemifumarate provide a strong reference.
| Property | Value | Source |
| Melting Point | 172°C to 176°C (for non-deuterated form) | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in DMSO and Methanol. Slightly soluble in water, anhydrous ethanol. | [1][2] |
| Storage Temperature | -20°C | [4] |
| Stability | Stable for at least 4 years when stored at -20°C.[2] The non-deuterated form is susceptible to degradation under oxidative and hydrolytic conditions.[5][6] |
Mechanism of Action and Signaling Pathways
Quetiapine is an atypical antipsychotic that exhibits antagonist activity at multiple neurotransmitter receptors. Its therapeutic effects are primarily attributed to its interaction with dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Antagonism
Quetiapine acts as an antagonist at dopamine D2 receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of serotonin 5-HT2A receptors in the frontal cortex is thought to contribute to the efficacy of quetiapine against the negative symptoms of schizophrenia and its low incidence of extrapyramidal side effects.
Experimental Protocols
This compound is predominantly used as an internal standard for the quantification of quetiapine in biological matrices. The following are representative experimental protocols for its analysis.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of purity and for stability studies.
Workflow:
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer pH 6.6) in a suitable ratio (e.g., 40:15:45 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the primary application for this compound, serving as an internal standard for the quantification of quetiapine.
Workflow:
Methodology:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction of the biological matrix (e.g., plasma) after spiking with a known concentration of this compound.
-
LC Conditions: Similar to HPLC, using a C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both quetiapine and quetiapine-d8.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to confirm the presence and position of non-deuterated protons and the absence of signals at the deuterated positions.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
-
Data Analysis: Chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure and isotopic labeling pattern.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals. Its well-defined physical and chemical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate quantification of quetiapine. The experimental protocols outlined in this guide provide a foundation for its effective implementation in a laboratory setting. A thorough understanding of its properties and the underlying mechanism of action of quetiapine is essential for its appropriate application in research and development.
References
- 1. Quetiapine Fumarate EP IP BP Ph Eur USP Grade Manufacturers [anmol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zeptometrix.com [zeptometrix.com]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Quetiapine-d8 Hemifumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Quetiapine-d8 Hemifumarate, a deuterated analogue of the atypical antipsychotic drug Quetiapine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound.
Physicochemical Properties
This compound is the hemifumarate salt of Quetiapine in which the eight hydrogen atoms on the piperazine ring have been replaced with deuterium.
| Property | Value |
| Chemical Formula | C₂₁H₁₇D₈N₃O₂S • 0.5 C₄H₄O₄ |
| Molecular Weight | 507.6 g/mol [1][2] |
| CAS Number | 1185247-12-4[1][2] |
| Appearance | Solid |
| Solubility | Soluble in Methanol, DMSO, and DMF[2] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated intermediate, piperazine-d8, followed by its condensation with a dibenzothiazepine derivative and subsequent salt formation.
Synthesis Pathway
The overall synthetic route can be visualized as a two-stage process. The first stage focuses on the deuteration of the key piperazine intermediate. The second stage involves the coupling of this deuterated intermediate with the core dibenzothiazepine structure, followed by the formation of the hemifumarate salt.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Piperazine-d8
The critical deuterated intermediate, piperazine-d8, is typically synthesized via catalytic hydrogen-deuterium exchange.
-
Materials: Piperazine, Deuterium gas (D₂), heavy water (D₂O), and a suitable catalyst (e.g., Platinum or Palladium on carbon).
-
Procedure:
-
Piperazine is dissolved in D₂O in a high-pressure reactor.
-
The catalyst is added to the solution.
-
The reactor is purged with nitrogen gas and then filled with deuterium gas to the desired pressure.
-
The reaction mixture is heated and stirred for a specified period to allow for the exchange of hydrogen atoms with deuterium on the piperazine ring.
-
After cooling, the catalyst is filtered off, and the D₂O is removed under reduced pressure.
-
The resulting Piperazine-d8 is purified, typically by sublimation or recrystallization.[3][4]
-
Step 2: Synthesis of 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol
-
Materials: Piperazine-d8, 2-(2-chloroethoxy)ethanol, a suitable base (e.g., sodium carbonate), and a solvent (e.g., ethanol).
-
Procedure:
-
Piperazine-d8 is dissolved in the solvent, and the base is added.
-
2-(2-chloroethoxy)ethanol is added dropwise to the mixture.
-
The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled, and the inorganic salts are filtered off.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
-
Step 3: Synthesis of Quetiapine-d8 (free base)
-
Materials: 11-Chlorodibenzo[b,f][3][5]thiazepine, 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol, a high-boiling point solvent (e.g., toluene or xylene), and a base (e.g., sodium carbonate).
-
Procedure:
-
11-Chlorodibenzo[b,f][3][5]thiazepine and 2-(2-(Piperazin-1-yl-d8)ethoxy)ethanol are dissolved in the solvent.
-
The base is added, and the mixture is heated to reflux for an extended period (typically 24-48 hours).
-
Reaction progress is monitored by HPLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and water is added. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude Quetiapine-d8 free base, which is then purified by column chromatography.
-
Step 4: Formation of this compound
-
Materials: Quetiapine-d8 free base, Fumaric acid, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
The purified Quetiapine-d8 free base is dissolved in warm ethanol.
-
A solution of fumaric acid (0.5 equivalents) in ethanol is added dropwise to the Quetiapine-d8 solution.
-
The mixture is stirred and allowed to cool to room temperature, during which the hemifumarate salt precipitates.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
-
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Experimental Workflow for Characterization
The following workflow outlines the key analytical techniques employed for the characterization of the final product.
Caption: Workflow for the characterization of this compound.
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be similar to that of non-deuterated Quetiapine, with the notable absence of signals corresponding to the eight protons of the piperazine ring. The remaining protons on the dibenzothiazepine core and the ethoxyethanol side chain should be observable. For comparison, the ¹H-NMR data for non-deuterated Quetiapine in CD₃OD shows characteristic signals for the aromatic and aliphatic protons.[5]
-
¹³C-NMR: The ¹³C-NMR spectrum should show signals corresponding to all carbon atoms in the molecule. The carbon signals of the deuterated piperazine ring may show splitting due to carbon-deuterium coupling. The ¹³C-NMR data for non-deuterated Quetiapine provides a reference for the expected chemical shifts.[5]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition of the molecule. The calculated exact mass for the protonated molecule [M+H]⁺ of the Quetiapine-d8 free base is expected to be approximately 392.224, which is 8 mass units higher than the non-deuterated analogue (384.1740).[5]
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis is employed to study the fragmentation pattern, which can further confirm the structure and the location of the deuterium labels. A characteristic fragment ion for silylated Quetiapine-d8 has been reported at m/z 330. The fragmentation of non-deuterated Quetiapine has been studied, and a similar pattern with a mass shift of 8 units for fragments containing the piperazine-d8 ring is expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of the synthesized this compound.
-
Method: A reversed-phase HPLC method is typically employed.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 6.6) and an organic solvent (e.g., acetonitrile and/or methanol).[6]
-
Detection: UV detection at a wavelength of approximately 220 nm or 254 nm.[6][7]
-
Expected Results: A single major peak corresponding to this compound should be observed, with any impurities being well-resolved and quantifiable. The purity is typically expected to be ≥98%.
| Analytical Technique | Parameter | Expected Result |
| ¹H-NMR | Piperazine Protons | Absence of signals |
| HRMS ([M+H]⁺) | Exact Mass (free base) | ~392.224 |
| HPLC | Purity | ≥98% |
| Isotopic Enrichment | Deuterium Incorporation | ≥98% (d₈) |
Conclusion
The synthesis of this compound is a challenging but essential process for the development and validation of analytical methods for its non-deuterated counterpart. Careful execution of the multi-step synthesis, starting from the deuteration of piperazine, is critical for achieving high isotopic enrichment and chemical purity. The comprehensive characterization using a combination of NMR, MS, and HPLC is necessary to ensure the quality and reliability of this important analytical standard for researchers, scientists, and drug development professionals.
References
- 1. This compound | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Quetiapine [orgspectroscopyint.blogspot.com]
- 6. CERILLIANT this compound Solution, 100 g/mL in Methanol (as | Fisher Scientific [fishersci.com]
- 7. phmethods.net [phmethods.net]
Quetiapine-d8 Hemifumarate mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry, as it provides the highest accuracy and precision. Quetiapine-d8 hemifumarate, a deuterated analog of quetiapine, is widely used as an internal standard for this purpose. This technical guide provides an in-depth overview of the mechanism of action of Quetiapine-d8 as an internal standard, detailed experimental protocols for its use, and a summary of relevant validation data.
Mechanism of Action as an Internal Standard
The primary function of an internal standard (IS) in quantitative analysis is to correct for the variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as Quetiapine-d8, is considered the ideal choice for mass spectrometry-based bioanalysis for several key reasons:
-
Physicochemical Similarity: Quetiapine-d8 has the same chemical structure as quetiapine, with the only difference being the replacement of eight hydrogen atoms with deuterium atoms on the piperazine ring. This minimal structural modification ensures that Quetiapine-d8 has nearly identical physicochemical properties to the analyte, including pKa, polarity, and solubility. Consequently, it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, leading to comparable extraction recovery.
-
Co-elution in Chromatography: Due to their similar chemical properties, Quetiapine-d8 and quetiapine co-elute during chromatographic separation (e.g., in liquid chromatography). This is critical because it ensures that both the analyte and the internal standard experience the same degree of matrix effects (ion suppression or enhancement) at the same retention time. Matrix effects are a common source of variability in bioanalysis, and the co-elution of a stable isotope-labeled IS is the most effective way to compensate for them.
-
Distinct Mass-to-Charge Ratio (m/z): While chemically similar, Quetiapine-d8 has a higher mass than quetiapine due to the presence of eight deuterium atoms. This mass difference allows for their simultaneous detection and differentiation by a mass spectrometer. The instrument monitors the specific mass-to-charge ratios for both the analyte and the internal standard.
-
Ratio-Based Quantification: The concentration of quetiapine in a sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. Because the IS is added at a known and constant concentration to all samples (including calibration standards, quality controls, and unknown samples), any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the IS signal. The ratio of the two signals, therefore, remains constant and accurately reflects the initial concentration of the analyte.
In essence, Quetiapine-d8 acts as a reliable tracer for quetiapine throughout the analytical process, from extraction to detection, thereby ensuring the accuracy and robustness of the quantitative method.
Experimental Protocols
The following sections describe a typical experimental workflow for the quantification of quetiapine in human plasma using Quetiapine-d8 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common technique for isolating quetiapine from biological matrices.[1]
Materials:
-
Human plasma samples
-
Quetiapine-d8 internal standard working solution
-
Ammonium hydroxide solution (1 M)
-
tert-Butyl methyl ether (extraction solvent)
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Protocol:
-
Pipette a 500 µL aliquot of the plasma sample into a 2 mL microcentrifuge tube.
-
Add a specific volume of the Quetiapine-d8 internal standard working solution to each sample.
-
Add 70 µL of 1 M ammonium hydroxide solution to alkalize the sample.[1]
-
Add 1000 µL of tert-butyl methyl ether to the tube.[1]
-
Vortex the tube vigorously for 3 minutes to ensure thorough mixing and extraction.[1]
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid). The specific composition may be isocratic or a gradient.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
Mass Spectrometric Conditions (Example):
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 384.1 → 253.1).[2]
-
Quetiapine-d8: Monitor the transition from its precursor ion to a corresponding product ion.
-
Data Presentation: Bioanalytical Method Validation Summary
The following tables summarize typical validation parameters for a bioanalytical method for quetiapine using Quetiapine-d8 as an internal standard, as established by regulatory guidelines. The data presented is a synthesis from multiple sources and represents typical performance characteristics.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 1 - 1500 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.99 | [2][3] |
| LLOQ | 1 ng/mL | [2] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Within-Run Accuracy (%RE) | Between-Run Accuracy (%RE) | Reference |
| LLOQ | 1 | < 20 | < 20 | ± 20 | ± 20 | [2] |
| Low QC | 3 | < 15 | < 15 | ± 15 | ± 15 | [2] |
| Medium QC | 500 | < 15 | < 15 | ± 15 | ± 15 | [2] |
| High QC | 1300 | < 15 | < 15 | ± 15 | ± 15 | [2] |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Low QC | 3 | 94.1 ± 2.4 | Not specified | [4] |
| Medium QC | 500 | 92.5 ± 2.5 | Not specified | [4] |
| High QC | 1300 | 92.5 ± 2.9 | Not specified | [4] |
Table 4: Stability
| Stability Test | Conditions | Duration | Stability (% Deviation from Nominal) | Reference |
| Freeze-Thaw Stability | 3 cycles at -20°C and room temperature | 3 cycles | Within ± 15% | [2] |
| Short-Term Stability | Room temperature | At least 5 days | Within ± 15% | [5] |
| Long-Term Stability | -20°C | At least 1 year | Within ± 15% | [5] |
Visualizations
Logical Relationship of an Internal Standard
Caption: Role of Quetiapine-d8 in mitigating analytical variability.
Experimental Workflow for Quetiapine Analysis
Caption: Liquid-liquid extraction workflow for quetiapine from plasma.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of quetiapine. Its mechanism of action is rooted in its physicochemical similarity to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. The use of Quetiapine-d8 in conjunction with a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to achieve highly accurate, precise, and robust quantification of quetiapine in biological matrices. This, in turn, supports reliable decision-making in clinical and research settings.
References
- 1. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 4. scispace.com [scispace.com]
- 5. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Labeling of Quetiapine for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of the atypical antipsychotic drug Quetiapine for the purpose of metabolic studies. Understanding the metabolic fate of pharmaceuticals is a critical component of drug development, ensuring both safety and efficacy. Isotopic labeling, coupled with sensitive analytical techniques, offers a powerful tool for elucidating metabolic pathways, quantifying metabolites, and assessing pharmacokinetic profiles. This document details synthetic strategies for introducing isotopic labels into the Quetiapine molecule, protocols for in vitro and in vivo metabolic studies using these labeled compounds, and methods for quantitative analysis of the resulting metabolites.
Introduction to Quetiapine Metabolism
Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[1][2] The two principal enzymes responsible for its biotransformation are CYP3A4 and CYP2D6.[1][3] Key metabolites that have been identified include:
-
N-desalkylquetiapine (Norquetiapine): An active metabolite formed through N-dealkylation, which contributes to the overall pharmacological effect of the drug.[2]
-
7-hydroxyquetiapine: An active metabolite resulting from hydroxylation.[4]
-
Quetiapine sulfoxide: An inactive metabolite produced via sulfoxidation.[4]
Isotopic labeling is an invaluable technique in the study of drug metabolism. By replacing one or more atoms of a drug molecule with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), researchers can trace the drug and its metabolites through biological systems. Stable isotope-labeled compounds are widely used as internal standards in quantitative bioanalysis due to their similar chemical and physical properties to the analyte, but distinct mass, allowing for accurate quantification by mass spectrometry.[5][6]
Synthesis of Isotopically Labeled Quetiapine
The synthesis of isotopically labeled Quetiapine can be approached by incorporating labeled precursors at various stages of the established synthetic routes. The general synthesis of Quetiapine involves the condensation of 11-chloro-dibenzo[b,f][3][7]thiazepine with 1-(2-hydroxyethoxy)ethyl-piperazine or its equivalents.[8][9][10]
Deuterium Labeling
Deuterium-labeled Quetiapine, particularly Quetiapine-d8, is commonly used as an internal standard in pharmacokinetic studies.[11] The synthesis can be achieved by utilizing a deuterated piperazine ring. For example, piperazine-d8 can be reacted with 2-(2-chloroethoxy)ethanol to form the side chain, which is then coupled with the dibenzothiazepine core.[12]
General Synthetic Approach for Deuterium-Labeled Quetiapine:
Caption: Synthesis of Deuterium-Labeled Quetiapine.
Carbon-13 and Nitrogen-15 Labeling
Experimental Protocols for Metabolic Studies
In Vitro Metabolism using Liver Microsomes
In vitro metabolism studies using liver microsomes are a standard method to investigate the metabolic stability of a drug and identify the enzymes involved.[3][14]
Protocol for Incubation of Labeled Quetiapine with Human Liver Microsomes:
-
Thawing and Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared in a phosphate buffer (pH 7.4) containing the isotopically labeled Quetiapine (e.g., ¹³C-Quetiapine) at a specified concentration.[15][16]
-
Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a NADPH-regenerating system.[2][15]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the depletion of the parent compound and the formation of metabolites.[17]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[2]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the labeled drug and its metabolites, is collected for analysis.[2][11]
-
Analysis: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.[7]
Caption: In Vitro Metabolism Workflow.
In Vivo Metabolic Studies in Animal Models
In vivo studies, often conducted in rodents, provide a more complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18]
Protocol for In Vivo Metabolism Study of Labeled Quetiapine in Rats:
-
Animal Model and Dosing: Male Wistar or Sprague-Dawley rats are commonly used. The isotopically labeled Quetiapine is administered orally or intravenously at a predetermined dose.[2][19]
-
Sample Collection: Blood samples are collected at various time points via the tail vein or other appropriate methods. Urine and feces can also be collected over a specified period to determine excretion routes.[18][20]
-
Sample Preparation (Plasma):
-
Blood is centrifuged to separate the plasma.
-
An internal standard (e.g., a differently labeled version of Quetiapine or another suitable compound) is added to the plasma.
-
Proteins are precipitated by adding a solvent like acetonitrile.[11]
-
Alternatively, liquid-liquid extraction can be performed to isolate the analytes.[4][7]
-
The mixture is vortexed and centrifuged.
-
The supernatant is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[7]
-
-
Analysis: The processed samples are analyzed by LC-MS/MS to determine the concentrations of the parent drug and its metabolites over time.[4]
Caption: In Vivo Metabolism Workflow.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for the sensitive and specific quantification of Quetiapine and its metabolites in biological matrices.[7][21][22]
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)[2] |
| Mobile Phase | Gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol)[2][7] |
| Flow Rate | 0.3 - 0.5 mL/min[7] |
| Injection Volume | 5-10 µL[2] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
Table 1: Example MRM Transitions for Quetiapine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.1 |
| Quetiapine-d8 | 392.2 | 261.1 |
| N-desalkylquetiapine | 296.1 | 221.1 |
| 7-hydroxyquetiapine | 400.2 | 269.1 |
| Quetiapine sulfoxide | 400.2 | 253.1 |
Note: The exact m/z values may vary slightly depending on the specific isotopic labeling and the instrument used. These transitions should be optimized for the specific mass spectrometer.
Data Presentation
The use of isotopically labeled Quetiapine allows for precise quantification of its metabolites. The following tables summarize representative quantitative data from metabolic studies.
Table 2: In Vitro Metabolism of Quetiapine in Human Liver Microsomes
| Time (min) | Quetiapine Remaining (%) | N-desalkylquetiapine Formed (relative abundance) | 7-hydroxyquetiapine Formed (relative abundance) | Quetiapine Sulfoxide Formed (relative abundance) |
| 0 | 100 | 0 | 0 | 0 |
| 5 | 85 | 5 | 2 | 8 |
| 15 | 60 | 15 | 7 | 18 |
| 30 | 35 | 25 | 12 | 28 |
| 60 | 10 | 30 | 18 | 42 |
This table presents hypothetical data for illustrative purposes.
Table 3: Pharmacokinetic Parameters of Quetiapine and Metabolites in Rat Plasma Following a Single Oral Dose of Labeled Quetiapine
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Labeled Quetiapine | 250 | 1.5 | 1200 |
| N-desalkylquetiapine | 80 | 4.0 | 950 |
| 7-hydroxyquetiapine | 35 | 2.5 | 300 |
| Quetiapine sulfoxide | 150 | 3.0 | 1100 |
This table presents hypothetical data for illustrative purposes.
Table 4: Plasma Concentrations of Quetiapine and its Metabolites in Patients [22]
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) |
| Quetiapine | 83 | 7 - 748 |
| N-desalkylquetiapine | 127 | 7 - 329 |
| O-desalkylquetiapine | 12 | 2 - 37 |
| 7-hydroxyquetiapine | 3 | <1 - 48 |
| Quetiapine sulfoxide | 3,379 | 343 - 21,704 |
Signaling and Metabolic Pathways
The metabolism of Quetiapine is a complex process involving multiple enzymatic reactions. The use of isotopically labeled compounds helps to trace the transformation of the parent drug into its various metabolites.
Caption: Major Metabolic Pathways of Quetiapine.
Conclusion
Isotopic labeling is an indispensable tool for the detailed investigation of Quetiapine metabolism. The synthesis of labeled analogues, particularly with stable isotopes like ²H, ¹³C, and ¹⁵N, allows for precise tracing and quantification of the drug and its metabolites in both in vitro and in vivo systems. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers in drug development to thoroughly characterize the metabolic profile of Quetiapine, contributing to a deeper understanding of its pharmacology and ensuring its safe and effective use.
References
- 1. Metabolic mechanism of quetiapine in vivo with clinical therapeutic dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro studies on quetiapine metabolism using the substrate depletion approach with focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined in vivo metabolic effects of quetiapine and methadone in brain and blood of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 10. US8048876B2 - Process for preparing quetiapine and quetiapine fumarate - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oyc.co.jp [oyc.co.jp]
- 16. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Combined in vivo metabolic effects of quetiapine and methadone in brain and blood of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression-Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection and Submission of Laboratory Samples from Animals - Clinical Pathology and Procedures - MSD Veterinary Manual [msdvetmanual.com]
- 21. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. This in-depth technical guide delves into the core principles, experimental applications, and comparative performance of deuterated internal standards, establishing their role as the "gold standard" in quantitative mass spectrometry-based assays.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification imparts a higher mass, allowing for differentiation by a mass spectrometer, while maintaining nearly identical chemical and physical properties to the analyte of interest.[1][2] This near-identity is the foundation of their superior performance in quantitative analysis, particularly within complex biological matrices.[3]
Core Principles of Deuterated Internal Standards
The fundamental advantage of a deuterated internal standard lies in its ability to mimic the behavior of the target analyte throughout the entire analytical process. This includes sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] By adding a known amount of the deuterated standard to samples, calibrators, and quality controls at the outset, it is possible to correct for variability introduced during these steps.[1] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, ensuring the ratio of their signals remains constant and the quantification accurate.[1][3]
Key advantages include:
-
Co-elution with the Analyte: In chromatographic techniques like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte have nearly identical retention times. This co-elution is critical because it ensures both compounds experience the same analytical conditions, including potential matrix effects, at the same time.[1][5]
-
Similar Ionization Efficiency: The deuterated standard and the analyte exhibit very similar ionization efficiency in the mass spectrometer's ion source. This ensures that any suppression or enhancement of the signal due to the sample matrix affects both compounds equally.[3][6]
-
Correction for Variability: The consistent addition of the deuterated standard allows for the correction of variations that can occur during sample preparation, injection, and analysis, significantly improving the accuracy and precision of quantification.[7][8]
A potential consideration when using deuterated standards is the "isotope effect," where the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time. While often negligible, a significant isotope effect could lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.[1][9]
Comparative Performance Data
The superiority of deuterated internal standards over other approaches, such as the use of structural analog internal standards, is well-documented. The following tables summarize quantitative data from studies that directly compared their performance.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +9.5% |
| Precision (% CV) | 2.1% to 4.5% | 5.8% to 11.2% |
| Caption: Comparative performance of a deuterated internal standard versus a structural analog for the quantification of a drug in human plasma. The data demonstrates the superior accuracy and precision achieved with the deuterated standard.[2][3] |
| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (% CV) |
| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% |
| Sirolimus | Structural Analog (DMR) | 7.6% - 9.7% |
| Caption: Comparison of inter-patient assay imprecision for the immunosuppressant drug sirolimus using a deuterated internal standard versus a structural analog. The deuterated standard resulted in significantly lower imprecision.[3] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated standards. The following are representative methodologies for common applications.
Protocol 1: Quantitative Analysis of a Small Molecule Drug in Human Plasma
This protocol provides a general framework for the analysis of a small molecule drug in human plasma using protein precipitation.
1. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the deuterated internal standard working solution.
-
Briefly vortex to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Methanol with 0.1% formic acid.[10]
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.
Protocol 2: Quantitative Analysis of Immunosuppressants in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, and sirolimus.[3][8]
1. Sample Preparation:
-
To 50 µL of a whole blood sample, add the deuterated internal standard solution.
-
Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.[3]
-
Vortex mix and then centrifuge to pellet the precipitated proteins.[3]
-
Transfer the clear supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.[11]
-
Mass Spectrometric Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source operated in MRM mode.[11]
Protocol 3: Matrix Effect Evaluation
This protocol is used to investigate the potential for ion suppression or enhancement from the biological matrix.[5]
1. Sample Preparation:
-
Set A (Neat Solution): Analyte and internal standard are spiked into a clean solution.
-
Set B (Post-Extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are spiked into the post-extraction supernatant.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the matrix before extraction.
2. Calculation:
-
Matrix Factor (MF): MF = Peak Response in Set B / Peak Response in Set A.[5]
-
An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement.
Visualizing Workflows and Concepts
Diagrams created using the DOT language provide clear visual representations of experimental workflows and logical relationships.
Caption: General workflow for quantitative bioanalysis using a deuterated internal standard.
Caption: Logical relationship illustrating how deuterated standards correct for variability.
Caption: The Kinetic Isotope Effect (KIE) showing a higher activation energy for C-D bond cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Quetiapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quetiapine in human plasma. The method utilizes Quetiapine-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Quetiapine.
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and reliable quantification of Quetiapine in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.
Experimental Protocols
Materials and Reagents
-
Quetiapine fumarate reference standard
-
Quetiapine-d8 internal standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Quetiapine and Quetiapine-d8 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 1 to 1500 ng/mL for Quetiapine. The final concentration of the Quetiapine-d8 internal standard in all samples was 100 ng/mL.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 200 µL of the internal standard working solution (Quetiapine-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Condition |
| System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.0 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.4 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes |
Mass Spectrometry
| Parameter | Condition |
| System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Quetiapine | 384.2 | 253.1 | 50 | 135 | 25 |
| 384.2 | 221.1 | 50 | 135 | 35 | |
| Quetiapine-d8 | 392.2 | 261.1 | 50 | 135 | 25 |
| 392.2 | 221.1 | 50 | 135 | 35 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Quetiapine.
Application Note & Protocol: Quantification of Quetiapine in Human Plasma by GC-MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of quetiapine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a deuterated internal standard (Quetiapine-d8) for accurate and precise measurement, making it suitable for pharmacokinetic studies, clinical research, and forensic toxicology. The methodology involves a straightforward sample preparation using solid-phase extraction (SPE), followed by derivatization to enhance the volatility of quetiapine for GC-MS analysis. The method has been validated for its linearity, sensitivity, accuracy, and precision.
Introduction
Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate quantification of quetiapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for drug quantification. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest level of accuracy and precision. This protocol provides a detailed procedure for the reliable quantification of quetiapine in human plasma.
Experimental Protocol
Materials and Reagents
-
Quetiapine fumarate reference standard
-
High-performance liquid chromatography (HPLC) grade methanol, acetonitrile, dichloromethane, and isopropanol
-
Ammonium hydroxide
-
Sodium dihydrogen phosphate dehydrate
-
N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1] or N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilylchloride (TBDMSCl)[2]
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut LRC C18)[1][2]
-
Drug-free human plasma
Equipment
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of quetiapine and Quetiapine-d8 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of quetiapine at various concentrations by serial dilution of the stock solution with acetonitrile.[1]
-
Internal Standard Working Solution: Prepare a working solution of Quetiapine-d8 at a concentration of 1.0 µg/mL in acetonitrile.[1][2]
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QCs at low, medium, and high concentrations.[1][2]
Sample Preparation (Solid-Phase Extraction)
-
To 1.0 mL of plasma sample (calibrator, QC, or unknown), add 50 µL of the 1.0 µg/mL Quetiapine-d8 internal standard working solution.[1][2]
-
Add 4 mL of phosphate buffer (pH 7.0) and vortex.[1]
-
Centrifuge the samples at 3000 rpm for 10 minutes.[1]
-
Condition the SPE cartridges with 2 mL of methanol followed by 2 mL of phosphate buffer (pH 7.0).[1]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization
-
Reconstitute the dried extract in a suitable volume of derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS or MTBSTFA with 1% TBDMSCl in acetonitrile).[1][2]
-
Incubate the mixture at a specified temperature and time to ensure complete derivatization.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.[1]
-
Chromatographic and Mass Spectrometric Conditions: The following tables outline the recommended GC-MS parameters.
Table 1: Gas Chromatography Conditions
| Parameter | Value |
| Column | DB-5MS fused silica column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a flow rate of 1.0 mL/min[1] |
| Injector Temperature | 260 °C[1] |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp to 300 °C at 30 °C/min, and hold for 13 min[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electron Impact (EI)[1] |
| Ion Source Temperature | 230 °C[1] |
| Interface Temperature | 280 °C[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
| Ions to Monitor (m/z) | Silylated Quetiapine: 322, 251, 279; Silylated Quetiapine-d8: 330[1] |
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, compiled from various validated GC-MS assays for quetiapine.
Table 3: Method Validation Parameters
| Parameter | Reported Values |
| Linearity Range | 10.0–1000.0 ng/mL[1] |
| Correlation Coefficient (R²) | ≥ 0.991[1] |
| Limit of Detection (LOD) | 3.0 ng/mL[1] |
| Limit of Quantification (LOQ) | 10.0 ng/mL[1] |
| Intra-day Precision (%CV) | < 8.99%[1] |
| Inter-day Precision (%CV) | < 8.09%[1] |
| Accuracy | Within ±15% of the nominal concentration |
| Absolute Recovery | > 81%[1] |
Experimental Workflow
Caption: Experimental workflow for GC-MS quantification of Quetiapine.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of quetiapine in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making the protocol well-suited for demanding research and clinical applications. The detailed experimental procedure and performance characteristics serve as a valuable resource for laboratories implementing this analytical technique.
References
Application Notes and Protocols for Quetiapine Analysis in Plasma
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of common sample preparation techniques for the quantitative analysis of quetiapine in plasma. Detailed protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) are presented, along with a summary of their performance characteristics.
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies require sensitive and reliable analytical methods for the quantification of quetiapine in biological matrices such as plasma. Due to the low plasma concentrations of quetiapine, effective sample preparation is critical to remove interfering endogenous substances and concentrate the analyte prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document outlines three commonly employed sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques
The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available resources. A summary of the quantitative performance for each technique is provided in Table 1.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | >85% (Variable)[2] | 55% - >95%[1][2] | 50% - >95%[2] |
| Matrix Effect | High Potential[2] | Moderate[2] | Low to Negligible[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[2][3] | 0.25 - 1.0 ng/mL[1][2][4][5][6] | ~1.0 ng/mL[2][7] |
| Throughput | High[2] | Medium[2] | Low to Medium[2] |
| Extract Cleanliness | Low[2] | Medium[2] | High[2] |
Table 1. Comparison of quantitative parameters for different sample preparation techniques for quetiapine analysis in plasma.
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below.
Protein Precipitation (PPT)
This method is the simplest and fastest, making it suitable for high-throughput screening. However, it is the least clean method and may result in significant matrix effects.[2]
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[2]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]
-
Centrifuge the sample at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[2]
-
Vortex briefly and inject the sample into the LC-MS/MS system.[2]
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT by partitioning the analytes into an immiscible organic solvent, which can improve sensitivity and recovery.[2] The choice of solvent and pH are critical for efficient extraction.[1][2]
Protocol:
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.[2][4]
-
Add an appropriate volume of internal standard solution.
-
Alkalinize the plasma sample by adding 70 µL of 1 M ammonium hydroxide solution to reach an alkaline pH (e.g., pH 10).[2][4] This ensures quetiapine, a basic compound, is in its uncharged form for better extraction.[2]
-
Add 1000 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether or diethylether).[1][4][5][6]
-
Vortex the mixture for 3 minutes to ensure efficient extraction.[4]
-
Centrifuge the sample for 5 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.[2]
Solid-Phase Extraction (SPE)
SPE is the most selective method, providing the cleanest extract and minimizing matrix effects.[2]
Protocol:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis HLB or C18) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.[2][7]
-
Sample Loading: To a 0.5 mL plasma sample, add 50 µL of the internal standard and 200 µL of 0.4 M NaOH, and vortex-mix. Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[7]
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[7]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining water.[2]
-
Elution: Elute quetiapine and the internal standard from the cartridge with 200 µL of the mobile phase.[7]
-
Injection: Inject a 20 µL aliquot of the eluate directly into the HPLC system with MS/MS detection.[7]
Experimental Workflows
The following diagrams illustrate the general workflows for each sample preparation technique.
Caption: Protein Precipitation (PPT) workflow.
Caption: Liquid-Liquid Extraction (LLE) workflow.
Caption: Solid-Phase Extraction (SPE) workflow.
Quetiapine Metabolism
For context in drug development, it is important to note that quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The major active metabolite is N-desalkylquetiapine (norquetiapine).[8] The analytical methods described can often be adapted to simultaneously quantify both quetiapine and its metabolites.
Caption: Simplified Quetiapine Metabolism Pathway.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
- 6. researchgate.net [researchgate.net]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Quetiapine-d8 Hemifumarate in Forensic Toxicology Screening
Abstract
Quetiapine, an atypical antipsychotic, is increasingly encountered in forensic toxicology casework due to its widespread use and potential for misuse.[1][2][3] Accurate quantification of quetiapine in biological specimens is crucial for the interpretation of its role in impairment or cause of death. The use of a stable isotope-labeled internal standard, such as Quetiapine-d8 Hemifumarate, is best practice for achieving accurate and precise results in mass spectrometric methods. This application note details the use of this compound as an internal standard in the analysis of quetiapine in various forensic matrices by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Quetiapine is a dibenzothiazepine derivative used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[4][5] It is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged in urine.[4] In forensic investigations, determining the concentration of quetiapine in postmortem specimens is essential. Deuterated internal standards, like this compound, are ideal for quantitative analysis as they exhibit similar chemical and physical properties to the analyte, but are mass-shifted, allowing for correction of matrix effects and variations in sample preparation and instrument response.[5][6]
Materials and Methods
Reagents and Standards
-
Quetiapine standard
-
This compound (Internal Standard, I.S.)[7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Reagent grade water
-
Other solvents and reagents for extraction and derivatization (e.g., hexane, isoamyl alcohol, hydrochloric acid, bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))[4][7]
Biological Matrices
This protocol is applicable to a variety of biological matrices including:
-
Blood (whole blood, plasma, serum)
-
Urine
Experimental Protocols
Protocol 1: GC-MS Analysis of Quetiapine in Blood
This protocol is adapted from methodologies described for the determination of quetiapine in postmortem blood.[7][12]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of blood calibrator, control, or case sample, add a known concentration of this compound internal standard.
-
Perform a basic liquid-liquid extraction using an appropriate organic solvent (e.g., n-butyl chloride or a hexane/isoamyl alcohol mixture).[4]
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent.
2. Derivatization
-
For GC-MS analysis, derivatization is often required to improve the chromatographic properties of quetiapine.
-
Heat the mixture at 70°C for 30 minutes.[4]
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[4]
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100°C, ramped to 285°C.[4]
-
Mass Spectrometer: Agilent 5975 MSD or equivalent, operated in Electron Ionization (EI) mode.
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
Protocol 2: LC-MS/MS Analysis of Quetiapine in Vitreous Humor
This protocol is based on methods developed for the analysis of quetiapine in alternative matrices.[13]
1. Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of vitreous humor, add the this compound internal standard.
-
Condition a C18 solid-phase extraction (SPE) cartridge.[7][9]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and a low-concentration organic solvent wash.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu, Sciex, or equivalent LC system.
-
Column: A suitable C18 analytical column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: Precursor ion m/z 384.2 → Product ion m/z 253.2
-
Quetiapine-d8: Precursor ion m/z 392.2 → Product ion m/z 261.2
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of quetiapine using methods where a deuterated internal standard like Quetiapine-d8 would be applicable.
Table 1: GC-MS Method Validation Parameters for Quetiapine Analysis
| Parameter | Blood | Vitreous Humor | Reference |
| Linearity Range (ng/mL) | 20 - 1000 | 10 - 1000 | [7][12] |
| R² | > 0.99 | ≥ 0.991 | [7][12] |
| LOD (ng/mL) | 5 | 3 | [7][12] |
| LOQ (ng/mL) | 20 | 10 | [7][12] |
| Intra-day Precision (%CV) | < 12% | < 8.99% | [7][12] |
| Inter-day Precision (%CV) | < 12% | < 8.99% | [7][12] |
| Accuracy (%) | < 12% | < 8.09% | [7][12] |
| Recovery (%) | - | > 81% | [7] |
Table 2: LC-MS/MS Method Validation Parameters for Quetiapine Analysis
| Parameter | Blood/Plasma | Reference |
| Linearity Range (ng/mL) | 1 - 1500 | [14] |
| R² | > 0.99 | [14] |
| LOD (ng/mL) | 0.9 | [13] |
| LOQ (ng/mL) | 10 | [13] |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%) | 85-115% | |
| Recovery (%) | > 85% |
Workflow and Pathway Diagrams
Caption: General workflow for forensic toxicology screening of quetiapine.
Caption: Simplified metabolic pathway of Quetiapine.
Conclusion
The use of this compound as an internal standard is essential for the robust and reliable quantification of quetiapine in forensic toxicology screening. The detailed protocols for GC-MS and LC-MS/MS provide a framework for laboratories to develop and validate their own methods for the analysis of this widely prescribed antipsychotic drug in various biological specimens. The implementation of these methods can significantly improve the quality of toxicological results and their interpretation in a forensic context.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Post mortem tissue distribution of quetiapine in forensic autopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aafs.org [aafs.org]
- 5. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. midlandsci.com [midlandsci.com]
- 7. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Top 32 Forensic Toxicology papers published in 2024 [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitreous humor in the forensic toxicology of quetiapine and its metabolites | springermedizin.de [springermedizin.de]
- 12. Rapid determination of quetiapine in blood by gas chromatography-mass spectrometry. Application to post-mortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Quetiapine-d8 in Therapeutic Drug Monitoring Assays
Application Note and Protocol
Introduction
Quetiapine is an atypical antipsychotic medication utilized in the management of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic Drug Monitoring (TDM) of quetiapine is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects, given the significant inter-individual variability in its pharmacokinetics.[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is essential for accurate and precise quantification of quetiapine in biological matrices by compensating for variations during sample preparation and analysis.[7] This document provides detailed protocols for the application of Quetiapine-d8 in TDM assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][8]
Principle of the Assay
The quantitative analysis of quetiapine in biological samples, typically plasma or serum, is performed by LC-MS/MS. A known concentration of Quetiapine-d8 is added to the patient sample as an internal standard (IS). Both the analyte (quetiapine) and the IS are extracted from the biological matrix and then separated by liquid chromatography. The separated compounds are then ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of quetiapine.
Experimental Protocols
Several methods for sample preparation and analysis have been validated for the quantification of quetiapine using Quetiapine-d8. Below are detailed protocols for common extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of quetiapine and its metabolites in human plasma.[9][10]
1. Materials and Reagents:
-
Quetiapine and Quetiapine-d8 standards
-
Human plasma (blank and patient samples)
-
Butyl acetate-butanol (10:1, v/v)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of Quetiapine-d8 internal standard solution.
-
Add 500 µL of butyl acetate-butanol (10:1, v/v) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is a common and rapid method for sample clean-up.[11][12]
1. Materials and Reagents:
-
Quetiapine and Quetiapine-d8 standards
-
Human plasma (blank and patient samples)
-
Acetonitrile (HPLC grade) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Quetiapine-d8 internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 5 minutes.
-
Transfer 40 µL of the supernatant to a clean tube and add 200 µL of purified water.[11][12]
-
Vortex for 1 minute before injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a more thorough clean-up compared to PPT and LLE.[13][14]
1. Materials and Reagents:
-
Quetiapine and Quetiapine-d8 standards
-
Human plasma (blank and patient samples)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE vacuum manifold
2. Sample Preparation:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 100 µL of plasma sample (pre-mixed with Quetiapine-d8 IS) onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.[13]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical instrument conditions. These may need to be optimized for specific instruments and laboratory conditions.
Liquid Chromatography (LC) Parameters:
| Parameter | Typical Value |
| Column | C18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 1.7 µm)[11][12] |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate[11][12] |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate[11][12] |
| Flow Rate | 0.3 - 0.5 mL/min[9][10] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Optimized to separate quetiapine from matrix components |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Quetiapine: m/z 384.1 → 253.1[8][15] Quetiapine-d8: m/z 392.2 → 257.2 (example, exact mass may vary) |
| Collision Energy | Optimized for the specific instrument and transitions |
| Dwell Time | 100-200 ms |
Data Presentation
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS assay for quetiapine using Quetiapine-d8 as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Quetiapine | 1.0 - 1500[8][15] | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |
| Low QC | 3.0 | < 10 | < 10 | 90 - 110 |
| Mid QC | 500 | < 10 | < 10 | 90 - 110 |
| High QC | 1300 | < 10 | < 10 | 90 - 110 |
| Data synthesized from typical assay validation results.[8] |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) |
| Quetiapine | 3.0 | > 90[8] |
| Quetiapine | 500 | > 90[8] |
| Quetiapine | 1300 | > 90[8] |
Visualizations
Caption: Experimental workflow for Quetiapine TDM using Quetiapine-d8.
Caption: Simplified signaling pathway of Quetiapine's mechanism of action.
Conclusion
The use of Quetiapine-d8 as an internal standard in LC-MS/MS assays provides a robust, accurate, and precise method for the therapeutic drug monitoring of quetiapine. The detailed protocols and performance characteristics outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this assay in a clinical or research setting. The high sensitivity and specificity of this method allow for the reliable quantification of quetiapine, aiding clinicians in personalizing treatment for patients with psychiatric disorders.
References
- 1. Antipsychotic Therapeutic Drug Monitoring: Evaluation of the Role of Oral ... - Danielle Handley - Google Books [books.google.com]
- 2. phenomenex.com [phenomenex.com]
- 3. cdn.mdedge.com [cdn.mdedge.com]
- 4. Individual clearance and therapeutic drug monitoring of quetiapine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Drug Monitoring of Antipsychotic Medications [beckmancoulter.com]
- 6. Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes [mdpi.com]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. login.medscape.com [login.medscape.com]
- 11. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Quetiapine and its Metabolites using Quetiapine-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of quetiapine and its primary metabolites in biological matrices, primarily human plasma. The protocol utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Quetiapine-d8 as an internal standard (IS) to ensure accuracy and precision.
Quetiapine, an atypical antipsychotic medication, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[1][2][3][4][5] The major metabolic pathways include sulfoxidation, N-dealkylation, and hydroxylation.[1][2][3] The resulting metabolites have varying degrees of pharmacological activity, with N-desalkylquetiapine (norquetiapine) being an active metabolite contributing to the drug's overall therapeutic effect.[1][6] Accurate quantification of quetiapine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.
Metabolic Pathway of Quetiapine
The metabolic conversion of quetiapine is complex, involving several key enzymatic reactions. The diagram below illustrates the primary metabolic pathways.
Caption: Primary metabolic pathways of Quetiapine.
Experimental Workflow for Quantitative Analysis
A typical workflow for the quantitative analysis of quetiapine and its metabolites from plasma samples is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for metabolite analysis.
Detailed Experimental Protocol
This protocol is a composite based on validated methods for the analysis of quetiapine and its metabolites.[6][7][8][9][10][11]
Materials and Reagents
-
Quetiapine fumarate reference standard
-
Quetiapine metabolite reference standards (Norquetiapine, 7-hydroxyquetiapine, Quetiapine sulfoxide, etc.)
-
Quetiapine-d8 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Diethyl ether or other suitable extraction solvent
-
Human plasma (drug-free)
-
Calibrated pipettes and appropriate laboratory glassware
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of quetiapine, its metabolites, and Quetiapine-d8 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with 50% methanol to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Quetiapine-d8 stock solution with 50% methanol to achieve a final concentration of, for example, 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 50 µL of the Quetiapine-d8 internal standard working solution.
-
Add 50 µL of 0.1 N NaOH and vortex for 1 minute to alkalinize the sample.[8]
-
Add 3 mL of diethyl ether and vortex for 3 minutes for extraction.[9]
-
Centrifuge at approximately 1080 x g for 5 minutes to separate the layers.[9]
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Quantitative Data Summary
The following tables summarize typical quantitative parameters and observed concentrations from various studies.
Table 1: LC-MS/MS Method Performance Characteristics
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| Quetiapine | 0.5 - 500 | 0.5 | < 8.8 | < 3.0 | [6] |
| Norquetiapine | 0.6 - 600 | 0.6 | < 11.1 | < 8.8 | [6] |
| Quetiapine | 1.0 - 1500 | 1.0 | < 15 | < 15 | [9] |
| Quetiapine | 0.5 - 400 | 0.5 | < 15 | < 15 | [11] |
| Quetiapine | 2.0 - 600 | 2.0 | < 11.2 | < 11.7 | [12] |
| Norquetiapine | 2.0 - 600 | 2.0 | < 12.9 | < 4.1 | [12] |
| Quetiapine | 1.0 - 382.2 | 1.0 | < 8 | < 8 | [13] |
| Quetiapine | 3 - 120 | 0.25 (LOD) | >0.999 (r²) | - | [14] |
| Norquetiapine | 3 - 120 | 0.50 (LOD) | >0.999 (r²) | - | [14] |
| 7-hydroxyquetiapine | 3 - 120 | 1.00 (LOD) | >0.999 (r²) | - | [14] |
LLOQ: Lower Limit of Quantification, LOD: Limit of Detection, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error
Table 2: Representative MRM Transitions for Quetiapine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Quetiapine | 384.2 | 253.1 | 23 | [9][11] |
| Quetiapine-d8 | 392.2 | 257.1 | Optimized | - |
| Norquetiapine | 279.1 | 222.1 | Optimized | - |
| 7-hydroxyquetiapine | 400.2 | 269.1 | Optimized | - |
| Quetiapine Sulfoxide | 400.2 | 253.1 | Optimized | - |
Note: Collision energies should be optimized for the specific instrument being used.
Table 3: Reported Plasma Concentrations in Patients
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) | Prescribed Dose (mg/day) | Reference |
| Quetiapine | 83 | 7 - 748 | 200 - 950 | [7] |
| N-desalkylquetiapine | 127 | 7 - 329 | 200 - 950 | [7] |
| O-desalkylquetiapine | 12 | 2 - 37 | 200 - 950 | [7] |
| 7-hydroxyquetiapine | 3 | <1 - 48 | 200 - 950 | [7] |
| Quetiapine sulfoxide | 3,379 | 343 - 21,704 | 200 - 950 | [7] |
Conclusion
The described LC-MS/MS method using Quetiapine-d8 as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of quetiapine and its major metabolites in human plasma. The detailed protocol and summarized data serve as a valuable resource for researchers in clinical pharmacology, toxicology, and drug development to accurately assess the pharmacokinetic profile of quetiapine. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. Simultaneous quantitation of quetiapine and its active metabolite norquetiapine in rat plasma and brain tissue by high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmatonline.com [jmatonline.com]
- 13. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Quetiapine in Brain Tissue Homogenate using Quetiapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Understanding its distribution and concentration in the brain is crucial for preclinical and clinical research to correlate pharmacokinetic properties with pharmacodynamic effects. This document provides a detailed protocol for the quantitative analysis of quetiapine in brain tissue homogenate using its deuterated analog, Quetiapine-d8, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.
The method described herein involves brain tissue homogenization, followed by protein precipitation and solid-phase extraction (SPE) for sample cleanup, and subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This protocol is intended for researchers in pharmacology, toxicology, and drug metabolism studies.
Experimental Protocols
Materials and Reagents
-
Quetiapine fumarate (Reference Standard)
-
Quetiapine-d8 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ammonium hydroxide
-
Deionized water (18 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HybridSPE®-Precipitation cartridges or similar
-
SPE cartridges (e.g., Strata-X-CW)
-
Rat or mouse brain tissue (control and study samples)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Tissue homogenizer (e.g., ultrasonic or bead-based)
-
Centrifuge
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Preparation of Stock and Working Solutions
-
Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of quetiapine fumarate in methanol.
-
Quetiapine-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quetiapine-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the quetiapine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of Quetiapine-d8 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample (e.g., 100 mg).
-
Add ice-cold PBS (pH 7.4) at a fixed ratio (e.g., 1:4 w/v, 100 mg tissue in 400 µL PBS).
-
Homogenize the tissue on ice using an ultrasonic or bead-based homogenizer until a uniform consistency is achieved.
-
Store the homogenate at -80°C if not used immediately.
Sample Extraction: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol combines protein precipitation with SPE for robust removal of proteins and phospholipids, which are abundant in brain tissue and can cause significant matrix effects[1][2].
-
Protein Precipitation:
-
To 100 µL of brain homogenate, add 20 µL of the Quetiapine-d8 working solution and vortex briefly.
-
Add 600 µL of acetonitrile containing 1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a Strata-X-CW SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate quetiapine from matrix components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quetiapine: 384.2 > 253.1
-
Quetiapine-d8: 392.2 > 261.1
-
-
Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for the specific instrument used.
-
Data Presentation
The following tables summarize the expected quantitative performance of the method based on literature for quetiapine analysis in brain tissue[2].
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/g) | R² |
| Quetiapine | Brain Homogenate | 2 - 8000 | >0.993 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Spiked Concentration (ng/g) | Accuracy (%) | Precision (%CV) |
| Quetiapine | Brain Homogenate | Low QC (20) | 95 - 105 | < 15 |
| Quetiapine | Brain Homogenate | Mid QC (200) | 90 - 110 | < 15 |
| Quetiapine | Brain Homogenate | High QC (5000) | 90 - 110 | < 15 |
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Quetiapine | Brain Homogenate | SPE | > 85 |
Visualizations
Caption: Experimental workflow for Quetiapine analysis in brain tissue.
Caption: Rationale for using a deuterated internal standard.
References
Application Note: High-Throughput Quantification of Quetiapine in Human Plasma via Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Quetiapine in human plasma using Isotope Dilution Mass Spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard (Quetiapine-d8) and utilizes a straightforward protein precipitation for sample preparation, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. This methodology offers high selectivity, accuracy, and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Quetiapine is an atypical antipsychotic medication widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate measurement of Quetiapine concentrations in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for ensuring therapeutic efficacy and patient safety. Isotope dilution mass spectrometry is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample processing and instrument response, thereby providing highly accurate and precise results. This protocol provides a detailed procedure for the determination of Quetiapine in human plasma using LC-MS/MS with a deuterated internal standard.
Experimental Protocols
Materials and Reagents
-
Quetiapine fumarate (analytical standard)
-
Quetiapine-d8 (internal standard)[1]
-
Methanol (LC-MS grade)[1]
-
Acetonitrile (LC-MS grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Ammonium formate (analytical grade)
-
Human plasma (drug-free)
-
Deionized water
Preparation of Stock and Working Solutions
-
Quetiapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Quetiapine fumarate in methanol to obtain a final concentration of 1 mg/mL.
-
Quetiapine-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Quetiapine-d8 in methanol.
-
Quetiapine Working Solutions: Serially dilute the Quetiapine stock solution with 50% methanol to prepare working solutions for calibration standards and quality control samples at appropriate concentrations.
-
IS Working Solution (50 ng/mL): Dilute the Quetiapine-d8 stock solution with 50% methanol to achieve a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the 50 ng/mL Quetiapine-d8 internal standard working solution.[2]
-
Add 300 µL of acetonitrile to the plasma/IS mixture to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 95:5 v/v).[1]
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.[1]
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Quetiapine.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40°C[1] |
| Gradient Elution | 0-1 min: 5% B, 1-5 min: 5-95% B, 5-6 min: 95% B, 6-6.1 min: 95-5% B, 6.1-8 min: 5% B[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 400°C[1] |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quetiapine | 384.2[1] | 253.1[1][3] | 25[1] |
| Quetiapine-d8 (IS) | 392.2[1] | 261.1[1] | 25[1] |
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate Quetiapine working solutions to achieve a concentration range of, for example, 1 to 1500 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate the accuracy and precision of the method.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isotope dilution mass spectrometry protocol for Quetiapine analysis.
Caption: Workflow for Quetiapine analysis by IDMS.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Quetiapine in human plasma using isotope dilution mass spectrometry. The method is sensitive, selective, and robust, making it an invaluable tool for researchers and clinicians in the field of drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which are critical for reliable pharmacokinetic and clinical studies.
References
Solid-Phase Extraction of Quetiapine and its Deuterated Standard from Human Plasma
Application Note and Protocol
This document provides a detailed solid-phase extraction (SPE) method for the simultaneous quantification of the atypical antipsychotic drug Quetiapine and its deuterated internal standard (Quetiapine-d8) in human plasma. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for bioanalytical studies.
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Accurate and precise quantification of Quetiapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a deuterated internal standard, such as Quetiapine-d8, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring the accuracy of the analytical results.[1][2][3]
Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis. It offers advantages over liquid-liquid extraction by providing cleaner extracts, reducing solvent consumption, and being more amenable to automation.[1] This application note details a method utilizing a mixed-mode cation exchange SPE cartridge for the efficient extraction of Quetiapine and Quetiapine-d8 from human plasma.
Experimental Protocols
Materials and Reagents
-
Quetiapine fumarate reference standard
-
Quetiapine-d8 fumarate internal standard[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide
-
Phosphoric acid
-
Water (deionized or HPLC grade)
-
Human plasma (K2EDTA)
-
Mixed-mode cation exchange SPE cartridges
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation
-
To 500 µL of human plasma, add 50 µL of the internal standard solution (e.g., 1 µg/mL Quetiapine-d8 in methanol).[4]
-
Vortex the sample for 10 seconds.[4]
-
Add 1 mL of 4% phosphoric acid in water to precipitate proteins.[4]
-
Vortex for 30 seconds.[4]
-
Centrifuge at 4000 rpm for 10 minutes.[4]
-
Collect the supernatant for SPE.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[4]
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[4]
-
Washing:
-
Drying: Dry the cartridge under vacuum for 5 minutes.[4]
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in a mixture of acetonitrile and methanol (80:20 v/v).[4]
-
Evaporation and Reconstitution:
Data Presentation
The following tables summarize the quantitative data for Quetiapine analysis using various SPE and analytical methods.
Table 1: Recovery and Precision of Quetiapine Extraction
| SPE Sorbent | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C8 | HPLC-UV | 92 | 3.3 | [5] |
| C2 | HPLC-UV | 69 | 3.1 - 11.1 (inter-day) | [6][7] |
| Oasis HLB | HPLC-MS/MS | - | < 8 (inter- and intra-day) | [8] |
| Polystyrene nanofibers | UPLC-UV | - | - | [9] |
Table 2: Linearity and Limits of Quantification
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | 4 - 400 ng/mL | - | [5] |
| HPLC-UV | - | 10.3 nM | [6][7] |
| HPLC-MS/MS | 1.0 - 382.2 ng/mL | 1.0 ng/mL | [8] |
| GC-MS | 0.1 - 5.0 mg/L | 0.1 mg/L | [10][11] |
Visualization of the Experimental Workflow
Caption: Workflow for the solid-phase extraction of Quetiapine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully automated on-line quantification of quetiapine in human serum by solid phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Tissue distribution of quetiapine in 20 cases in Virginia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioanalytical Method for Quetiapine in Urine using a Deuterated Internal Standard by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. Monitoring its concentration in urine is crucial for assessing patient compliance and for pharmacokinetic studies. Due to extensive metabolism, only a small fraction of the parent drug is excreted unchanged in urine.[1][2] This application note describes a robust and sensitive bioanalytical method for the quantification of Quetiapine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard (Quetiapine-d8).
Experimental Protocols
This section details the necessary procedures for the quantification of Quetiapine in urine, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the urine sample and concentrate the analyte of interest.
Materials:
-
Urine sample
-
Quetiapine-d8 internal standard solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
2% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE cartridges (e.g., Oasis MCX)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add the Quetiapine-d8 internal standard solution.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 LC system or equivalent)
-
Mass Spectrometer (e.g., Waters Xevo TQ-MS or equivalent triple quadrupole mass spectrometer)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3.6 minutes, then re-equilibrate |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 50°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Quetiapine and Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Quetiapine | 384.2 | 253.0 |
| Quetiapine-d8 | 392.0 | 258.0 |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Quetiapine | 0.1 - 50 | >0.997 |
Table 3: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Quetiapine | LLOQ | 0.1 | < 10.7 | < 9.9 | -9.6 to 9.0 |
| Low | 0.3 | < 10.7 | < 9.9 | -9.6 to 9.0 | |
| Mid | 15 | < 10.7 | < 9.9 | -9.6 to 9.0 | |
| High | 40 | < 10.7 | < 9.9 | -9.6 to 9.0 |
Data adapted from a study by Kim et al.
Table 4: Recovery
| Analyte | Extraction Recovery (%) |
| Quetiapine | > 90% |
Visualizations
Caption: Experimental workflow for Quetiapine analysis in urine.
Caption: Simplified metabolic pathway of Quetiapine.
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Quetiapine LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of Quetiapine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I'm observing poor sensitivity and a noisy baseline for Quetiapine. What are the likely causes and how can I fix this?
Answer:
Poor sensitivity and a noisy baseline are often indicative of significant ion suppression.[1] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of Quetiapine in the mass spectrometer's ion source.[1] The primary culprits are often endogenous materials from biological samples like phospholipids, salts, and proteins.[1][2]
Here is a systematic approach to troubleshoot this issue:
1. Evaluate Your Sample Preparation: Inadequate cleanup of biological samples is a major source of matrix components that cause ion suppression.[1] Consider the following sample preparation techniques, ranging from least to most effective at removing interferences:
-
Protein Precipitation (PPT): While quick, PPT may not completely remove proteins and phospholipids, which are known to cause ion suppression.[1] If you are currently using PPT, consider a more rigorous cleanup method.[1]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective at removing interfering substances than PPT.[1][3] It involves extracting Quetiapine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing a wide range of matrix components and minimizing ion suppression.[1][4] A clean-up of plasma extracts based on ion exchange can lead to minimal ion suppression.[1]
2. Optimize Chromatographic Conditions: Proper chromatographic separation is key to resolving Quetiapine from interfering matrix components.[1][4]
-
Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) as a mobile phase additive, as it is known to cause significant ion suppression in ESI-MS.[1] Formic acid, ammonium formate, or ammonium acetate are generally better choices for LC-MS applications.[1][5]
-
Gradient Elution: Optimize your gradient to ensure that matrix components elute at different retention times from your analyte of interest.[1]
3. Check Mass Spectrometer Source Parameters: The settings of your electrospray ionization (ESI) source can significantly impact the degree of ion suppression.[1] While optimizing ESI source parameters can help mitigate the effects of ion suppression, it is unlikely to completely eliminate it in the presence of high concentrations of co-eluting matrix components.[1]
4. Assess the Matrix Effect: To confirm if ion suppression is the cause, you can perform a post-column infusion experiment.[1][2] This involves infusing a constant flow of your analyte solution into the MS detector after the LC column while injecting a blank, extracted matrix sample.[1] A dip in the baseline signal of your analyte indicates the presence of co-eluting species that are causing ion suppression.[1][2]
Question: My Quetiapine quantification shows poor reproducibility and accuracy between samples. Could this be related to ion suppression?
Answer:
Yes, poor reproducibility and accuracy are classic symptoms of variable ion suppression between samples.[2] If the composition of the matrix varies from one sample to another, the extent of ion suppression will also vary, leading to inconsistent analytical results.[2][6]
To address this, consider the following:
-
Improve Sample Cleanup: As mentioned previously, switching to a more robust sample preparation method like SPE or LLE is crucial for minimizing matrix variability.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most effective ways to compensate for matrix effects.[2][7] An ideal internal standard, such as Quetiapine-d8, co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][8] This allows for accurate quantification as the ratio of the analyte to the internal standard remains consistent.[4]
-
Utilize Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples.[1][4] This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples, including any matrix effects.[1]
Data on Matrix Effects in Quetiapine Analysis
The following tables summarize quantitative data on matrix effects and extraction recovery from various studies, highlighting the impact of different analytical methods.
Table 1: Matrix Effect and Extraction Recovery of Quetiapine and Metabolites
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) | Method | Reference |
|---|---|---|---|---|---|
| Quetiapine | 3 | 91.7 | 94.1 | LLE | [9][10] |
| 500 | Not Reported | 92.5 | LLE | [9] | |
| 1300 | 90.2 | 92.5 | LLE | [9][10] | |
| Quetiapine | 6.0 | 103.52 - 112.15 | 101.04 - 107.18 | LLE | [11] |
| 250.0 | 103.52 - 112.15 | 101.04 - 107.18 | LLE | [11] | |
| 480.0 | 103.52 - 112.15 | 101.04 - 107.18 | LLE | [11] | |
| Norquetiapine | 6.0 | 73.20 - 86.89 | 57.33 - 69.54 | LLE | [11] |
| 250.0 | 73.20 - 86.89 | 57.33 - 69.54 | LLE | [11] |
| | 480.0 | 73.20 - 86.89 | 57.33 - 69.54 | LLE |[11] |
Note: A matrix effect value of <100% indicates ion suppression, while >100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of plasma with 200 µL of 100 mM ammonium acetate buffer (pH 6.0) and load the mixture onto the SPE cartridge.[1]
-
Washing:
-
Elution: Elute Quetiapine and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1] Reconstitute the residue in 100 µL of the mobile phase.[1]
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers a simpler alternative to SPE.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 50 µL of 1M sodium hydroxide solution and vortex briefly.
-
Add 1 mL of an organic extraction solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizing Matrix Effects and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. jmatonline.com [jmatonline.com]
Technical Support Center: Optimizing Mass Spectrometry for Quetiapine-d8 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quetiapine-d8 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Quetiapine and its deuterated internal standard, Quetiapine-d8?
The most commonly used precursor-to-product ion transitions for Quetiapine and Quetiapine-d8 in positive ionization mode are summarized below. It is crucial to optimize these transitions on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Quetiapine | 384.2, 384.4 | 253.1, 253.2 | Positive (ESI or APCI) |
| Quetiapine-d8 | 392.2 | 261.1 | Positive (ESI or APCI) |
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for Quetiapine-d8 analysis?
Both ESI and APCI have been successfully used for the analysis of Quetiapine and its metabolites.[1][2] ESI is generally preferred for its sensitivity with polar and thermally labile compounds. However, APCI can be a robust alternative and may be less susceptible to matrix effects in certain sample types.[1] The choice between ESI and APCI should be guided by experimental evaluation to determine which technique provides better sensitivity and signal-to-noise ratio for your specific application and matrix.
Q3: How can I troubleshoot poor signal intensity or high background noise for Quetiapine-d8?
Poor signal intensity or high background noise can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sample Preparation: Inefficient sample cleanup can introduce matrix components that suppress the ionization of Quetiapine-d8.[3] Consider optimizing your extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.[3]
-
Ion Source Parameters: The settings of your ion source are critical for optimal signal. Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[2][4]
-
Chromatography: Poor chromatographic peak shape can lead to a lower signal-to-noise ratio. Ensure your mobile phase composition and gradient are optimized for good peak symmetry. Acetonitrile is often preferred over methanol for better peak shape with basic compounds like Quetiapine.[3]
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise. Regular cleaning and maintenance are essential for optimal performance.[5]
Q4: My Quetiapine and Quetiapine-d8 peaks are showing significant tailing. What could be the cause and how can I fix it?
Peak tailing for basic compounds like Quetiapine is often due to secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase of the HPLC column.
-
Mobile Phase Additives: The addition of a small amount of a basic modifier, such as ammonium hydroxide or triethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. Alternatively, using a buffered mobile phase, like ammonium formate or ammonium acetate, can also be effective.[6]
-
Column Choice: Consider using a column with a base-deactivated stationary phase or a hybrid particle technology that is more resistant to secondary interactions with basic analytes.
-
pH of the Mobile Phase: Adjusting the pH of the mobile phase can also influence peak shape. For basic compounds, a higher pH can sometimes improve peak symmetry.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Retention Times
Symptoms:
-
The retention time for Quetiapine-d8 shifts between injections or over the course of a run.
-
Difficulty in accurately identifying and integrating the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is well-mixed. Evaporation of the more volatile organic solvent can alter the composition and affect retention times.[5] |
| Pump Performance Issues | Check for leaks in the HPLC system. Perform a pump performance test to ensure accurate and precise flow rate delivery. |
| Column Degradation | The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.[5] |
Issue 2: Matrix Effects Leading to Ion Suppression or Enhancement
Symptoms:
-
Low or inconsistent signal intensity for Quetiapine-d8 in matrix samples compared to neat standards.
-
Poor accuracy and precision in quantitative analysis.
Possible Causes & Solutions:
| Cause | Solution |
| Co-eluting Matrix Components | Improve chromatographic separation to move the Quetiapine-d8 peak away from interfering matrix components.[2] Optimize the gradient elution profile. |
| Inefficient Sample Cleanup | Enhance the sample preparation method to remove more of the matrix. Solid-phase extraction (SPE) is often more effective at removing interferences than simple protein precipitation.[3] |
| Ionization Source Conditions | Optimize ion source parameters (e.g., drying gas temperature, nebulizer pressure) to minimize the ionization of interfering compounds while maximizing the signal for Quetiapine-d8.[2] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 500 µL of plasma, add an appropriate amount of Quetiapine-d8 internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. These parameters will require optimization for your specific instrument and column.
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temperature | 350 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transition (Quetiapine) | m/z 384.2 -> 253.1 |
| MRM Transition (Quetiapine-d8) | m/z 392.2 -> 261.1 |
| Collision Energy | 20-30 eV (Optimize for your instrument) |
Visualizations
Caption: A typical experimental workflow for the quantification of Quetiapine using Quetiapine-d8 as an internal standard.
References
- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. jmatonline.com [jmatonline.com]
Technical Support Center: Troubleshooting Chromatographic Issues for Quetiapine
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of Quetiapine. The following sections provide troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and comparative data to ensure optimal chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues related to poor peak shape for Quetiapine.
Q1: Why is my Quetiapine peak showing significant tailing?
A1: Peak tailing is the most common issue for basic compounds like Quetiapine. It is primarily caused by secondary interactions between the analyte and the stationary phase.
-
Secondary Silanol Interactions: Quetiapine, a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This strong, undesirable interaction slows the elution of a portion of the analyte molecules, resulting in a "tail".[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0-4.0) suppresses the ionization of the silanol groups, minimizing the interaction.[2][3][4] Alternatively, a high pH (e.g., 9.2) can be used to run the analysis with Quetiapine in its neutral, unprotonated form.[5]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[2][6]
-
Solution 3: Employ an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic compounds.[2]
-
-
Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may fail to maintain a consistent pH on the column, leading to peak tailing.[2]
-
Solution: Ensure the buffer concentration is adequate, typically between 10-50 mM.[2]
-
Q2: My Quetiapine peak is excessively broad. What are the potential causes?
A2: Peak broadening, or low column efficiency, can compromise resolution and sensitivity.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread before and after separation.[2]
-
Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and ensure all connections are as short as possible with no dead volume.[2]
-
-
Column Contamination or Deterioration: The accumulation of sample matrix components or the degradation of the stationary phase over time is a primary cause of deteriorating peak shape for all analytes.[7]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
-
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause premature band broadening at the column inlet.[2][7]
-
Solution: Ideally, dissolve the sample in the mobile phase itself. If not possible, use a solvent that is weaker than or of similar strength to the mobile phase.[2]
-
Q3: Why is my Quetiapine peak splitting or showing a shoulder?
A3: Split peaks suggest a disruption in the sample path, often at the head of the column.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing an uneven distribution of the sample onto the stationary phase.[2]
-
Solution: Filter all samples and mobile phases before use. An in-line filter can provide additional protection. If a blockage occurs, back-flushing the column (if permitted by the manufacturer) may resolve the issue.[2]
-
-
Column Void or "Collapse": A void can form at the inlet of the column due to mechanical shock or harsh chemical conditions (e.g., extreme pH).[1][7] This creates two different paths for the analyte, resulting in a split or shouldered peak.
-
Solution: This issue is generally irreversible, and the column must be replaced.[7]
-
Q4: What causes my Quetiapine peak to front?
A4: Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and fronting.[2][8]
-
Incompatible Sample Solvent: As with peak broadening, using a sample solvent that is much stronger than the mobile phase can cause peak fronting.[2]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[2]
-
Data Presentation: Comparative HPLC Methods
The table below summarizes various validated HPLC methods for Quetiapine analysis, allowing for easy comparison of chromatographic conditions.
Table 1: Comparison of Published RP-HPLC Methods for Quetiapine
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | RT (min) | Tailing Factor | Reference |
|---|---|---|---|---|---|---|
| Waters Xterra C18 (250x4.6mm, 5µ) | Ammonium Formate Buffer (pH 9.2) : Acetonitrile (51:49) | 1.0 | 254 | 6.59 | < 1 (Good Shape) | [5] |
| C18 | Phosphate Buffer (pH 6.6) : Acetonitrile : Methanol (45:40:15) | 1.0 | 220 | Not Stated | > 2.9 (Resolution) | [9] |
| INERTSIL C-18 ODS (250x4.6mm, 5µ) | Methanol : Ammonium Acetate (30mM) (95:5) | 1.0 | 252 | 3.4 | < 2 | [10] |
| Zorbax Eclipse Plus C18 (100x4.6mm, 3.5µ) | Acetate Buffer (10mM, pH 5) and Acetonitrile (Gradient) | 1.0 | 225 | < 15 | Good Peak Shape | [11] |
| C18 | Sodium Dihydrogen Phosphate Buffer (pH 4.0) : Methanol (35:65) | 1.0 | Not Stated | 2.85 | 1.5 | [3] |
| C18 | Methanol : Water (80:20), pH adjusted to 3.0 | 1.0 | 213 | 3.3 | 1.17 | [4] |
| Microsorb-MV C18 (250x4.6mm, 5µ) | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50) | 1.0 | 292 | Not Stated | < 2 |[12] |
Visualized Guides and Workflows
Troubleshooting Workflow for Poor Peak Shape
The following diagram outlines a systematic approach to diagnosing and resolving common peak shape issues in HPLC.
Caption: A troubleshooting workflow for diagnosing poor HPLC peak shape.
Effect of Mobile Phase pH on Quetiapine Peak Shape
This diagram illustrates the chemical interactions influenced by mobile phase pH and their ultimate effect on peak symmetry.
Caption: Relationship between mobile phase pH, analyte/column ionization, and peak shape.
Experimental Protocols
Protocol: A Recommended Starting Method for Quetiapine Analysis
This protocol provides a robust starting point for the RP-HPLC analysis of Quetiapine, designed to produce a symmetric peak shape.
1. Materials and Reagents:
-
Quetiapine Fumarate reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Sodium Dihydrogen Phosphate
-
Orthophosphoric acid
-
HPLC-grade water
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm), preferably end-capped
2. Mobile Phase Preparation (pH 4.0):
-
Buffer Preparation: Accurately weigh and dissolve Sodium Dihydrogen Phosphate in HPLC-grade water to a concentration of 20mM. Adjust the pH of the buffer to 4.0 using diluted orthophosphoric acid.[3]
-
Mobile Phase Mixture: Combine the pH 4.0 buffer with Methanol in a ratio of 35:65 (v/v). For example, mix 350 mL of buffer with 650 mL of Methanol.[3]
-
Degassing: Degas the mobile phase for at least 10-15 minutes using an ultrasonic bath or vacuum filtration.
3. Standard Solution Preparation:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of Quetiapine Fumarate reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase. For example, transfer 5 mL of the stock solution into a 50 mL volumetric flask and bring to volume with the mobile phase.
4. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 35:65 (v/v) pH 4.0 Phosphate Buffer : Methanol.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10-20 µL.
-
Run Time: 10 minutes.
5. System Suitability:
-
Before running samples, perform at least five replicate injections of the working standard.
-
The system is suitable for use if:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 5. phmethods.net [phmethods.net]
- 6. benchchem.com [benchchem.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mastelf.com [mastelf.com]
- 9. japsonline.com [japsonline.com]
- 10. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 11. jag.journalagent.com [jag.journalagent.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Minimizing ion suppression in the analysis of Quetiapine with Quetiapine-d8
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize ion suppression in the LC-MS/MS analysis of Quetiapine using its deuterated internal standard, Quetiapine-d8.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Quetiapine?
Ion suppression is a matrix effect that occurs during LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2] It happens when co-eluting molecules from the sample matrix (e.g., salts, phospholipids, proteins from plasma) interfere with the ionization of the target analyte, in this case, Quetiapine.[1][3] This interference reduces the efficiency of ion formation for Quetiapine, leading to a decreased signal intensity.[2] The consequences of unaddressed ion suppression include poor sensitivity, inaccurate and imprecise quantitative results, and a higher limit of quantification.[1][4]
Q2: How does using Quetiapine-d8 as an internal standard help mitigate ion suppression?
Using a stable isotope-labeled internal standard (SIL-IS) like Quetiapine-d8 is the preferred method to compensate for ion suppression.[5][6] Because Quetiapine-d8 is chemically and physically almost identical to Quetiapine, it co-elutes and experiences the same degree of ion suppression in the mass spectrometer's ion source.[5][6] Therefore, while the absolute signal for both compounds may be suppressed, the ratio of the analyte (Quetiapine) to the internal standard (Quetiapine-d8) remains consistent.[3] This allows for accurate and precise quantification even when matrix effects are present.[6]
Q3: What are the most common sources of ion suppression in bioanalytical methods for Quetiapine?
In the analysis of Quetiapine from biological matrices like plasma or serum, the most common sources of ion suppression are:
-
Phospholipids: These are abundant endogenous components in plasma and are notorious for causing significant ion suppression in ESI.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix can crystallize in the ESI source, reducing ionization efficiency.[5]
-
Proteins: Inefficient removal of proteins during sample preparation can lead to ion source contamination and signal suppression.[4]
-
Mobile Phase Additives: Strong ion-pairing agents like trifluoroacetic acid (TFA) can cause significant suppression. Volatile additives like formic acid or ammonium formate are preferred.[1]
Q4: Can I still get inaccurate results even when using Quetiapine-d8?
Yes, while Quetiapine-d8 is highly effective, issues can still arise. If the concentration of interfering substances is extremely high, it can suppress the signal of both the analyte and the internal standard to a point where they are undetectable. Furthermore, if there is any chromatographic separation between Quetiapine and Quetiapine-d8 (isotopic effect), they may not experience the exact same matrix effect, potentially leading to inaccuracies.[7] Therefore, minimizing the source of ion suppression through proper sample preparation and chromatography is always the best practice.
Troubleshooting Guide
Problem: I am observing low signal intensity for both Quetiapine and Quetiapine-d8.
This is a classic sign of significant ion suppression, where the ionization of both your analyte and internal standard is being compromised.
dot
Caption: Troubleshooting workflow for low analyte signal.
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3]
-
Protein Precipitation (PPT): This is a simple method but often insufficient, leaving behind phospholipids and other interferences.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.[8]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of interferences, providing the cleanest extracts.[1][9]
-
-
Optimize Chromatography: Adjust your chromatographic method to separate Quetiapine from the regions of ion suppression.[3]
-
Modify Gradient: Develop a gradient that retains and elutes phospholipids and other late-eluting matrix components after your analyte has eluted.
-
Change Stationary Phase: A column with different selectivity (e.g., phenyl-hexyl instead of C18) might provide the necessary separation from interferences.[5]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample extract.[5] This reduces the concentration of interfering components but also reduces the analyte concentration, so this is only viable if your assay has sufficient sensitivity.[7]
Problem: My results are inconsistent and irreproducible between samples.
High variability across a sample batch, especially in quality control (QC) samples, suggests that the degree of ion suppression is not consistent from sample to sample.[5]
Solutions:
-
Implement a More Robust Sample Preparation: As mentioned above, switching to a more rigorous cleanup method like SPE is crucial. A cleaner sample minimizes the variability in matrix components between different samples.[5]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix (e.g., blank plasma) as your unknown samples.[1] This ensures that the calibration curve accurately reflects the analytical conditions, including any consistent matrix effects.
dot
Caption: Mechanism of ESI ion suppression.
Quantitative Data Summary
Effective sample preparation significantly reduces matrix effects and improves recovery. The choice of technique is critical for minimizing ion suppression.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery | Variable | >90%[10] | >90% |
| Matrix Effect | High | Low[10] | Very Low |
| Cleanliness of Extract | Poor | Good | Excellent[1] |
| Recommendation | Not recommended for sensitive assays | Good alternative | Highly Recommended [1][9] |
| Data synthesized from multiple sources indicating general performance trends.[1][9][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for extracting Quetiapine from human plasma, aimed at minimizing matrix components.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (Quetiapine-d8) solution. Dilute the sample with 200 µL of 100 mM ammonium acetate buffer (pH 6.0).[1]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1]
-
Washing:
-
Elution: Elute Quetiapine and Quetiapine-d8 with 1 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
dot
Caption: Comparison of sample preparation workflows.
Protocol 2: Representative LC-MS/MS Conditions
These are typical starting conditions for the analysis of Quetiapine. Optimization is required for specific instrumentation and matrices.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Gradient: A linear gradient, for example, starting at 10% B, increasing to 90% B over 2 minutes, holding for 1 minute, and re-equilibrating.
-
Injection Volume: 5 µL.[11]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[10]
-
MRM Transitions:
-
Quetiapine: m/z 384.2 → 253.1[11]
-
Quetiapine-d8: m/z 392.2 → 257.1 (Note: Transition will vary based on deuteration pattern, this is a representative example).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Quetiapine-d8 Hemifumarate in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Quetiapine-d8 Hemifumarate under various storage conditions. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound in solid form at -20°C.[1] Certified reference materials of this compound are typically stored under frozen conditions.[2] Solutions of the compound, particularly in organic solvents like methanol, should also be stored at low temperatures (e.g., -20°C) to ensure stability and longevity.[1][2] For short-term storage, refrigeration at 2-8°C is also a viable option.[3]
Q2: How stable is this compound in solution at room temperature?
Solutions of Quetiapine have demonstrated stability for a limited time at room temperature. One study on a non-deuterated Quetiapine oral suspension found it to be stable for up to 60 days at room temperature (22°C).[4] Another study on Quetiapine in human serum showed stability for 23 days at 25°C.[5][6] However, for analytical purposes, it is best practice to prepare solutions fresh or store them at refrigerated or frozen conditions to minimize the risk of degradation.[3][7] A study on a sample solution for UPLC analysis showed no appreciable change in assay value when stored at ambient temperature for up to 24 hours.[8]
Q3: Is there a significant difference in stability between this compound and non-deuterated Quetiapine Fumarate?
The chemical stability of a deuterated compound is generally comparable to its non-deuterated counterpart under various environmental conditions such as temperature, light, and humidity.[9] The primary advantage of deuteration is often enhanced metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzyme-mediated metabolism.[10] For general chemical stability and storage, the recommendations for Quetiapine Fumarate can be considered applicable to this compound.
Q4: I am observing unexpected peaks in my HPLC/UPLC chromatogram. What could be the cause?
Unexpected peaks in a chromatogram are often indicative of degradation products.[3] Quetiapine is known to be susceptible to degradation under several conditions:
-
Oxidative degradation: This is a common degradation pathway for Quetiapine.[11][12] Ensure that solvents are fresh and degassed, and consider using antioxidants if necessary.
-
Hydrolysis: Quetiapine can degrade under both acidic and basic conditions.[3][11][12] It is advisable to maintain the pH of your sample solution close to neutral.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can cause degradation.[3] It is recommended to use amber vials or other light-protecting containers.[9]
To identify the source of the unexpected peaks, compare their retention times with those of known degradation products if available.[3]
Q5: My this compound solution has changed color. Is this an indication of instability?
A change in the color of a solution can be a sign of chemical degradation.[7] This may be due to the formation of degradation products that have different chromophores. It is recommended to re-analyze the solution using a validated stability-indicating method, such as HPLC with UV detection, to check for the presence of degradation products and to quantify the remaining active compound.[7]
Stability Data Summary
The following tables summarize the stability of Quetiapine under different conditions. While the data is for the non-deuterated form, it provides a strong indication of the expected stability of this compound.
Table 1: Long-Term Stability of Quetiapine in Human Serum [5][6]
| Storage Temperature | Duration of Stability |
| 25°C (Room Temperature) | 23 days |
| 5°C | At least 30 days |
| -20°C | 270 days |
| -80°C | 270 days |
| Freeze-Thaw Cycles | Stable for five cycles |
Table 2: Forced Degradation of Quetiapine Fumarate [11]
| Stress Condition (Duration) | % Degradation |
| 0.1N HCl (24 hours) | 84.9% |
| 0.1N HCl (48 hours) | 100% |
| 0.1N NaOH (24 hours) | 33.1% |
| 0.1N NaOH (48 hours) | 66.1% |
| 3% H₂O₂ (24 hours) | 11.5% |
| 3% H₂O₂ (48 hours) | 100% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method to analyze this compound and its degradation products.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile and/or methanol). The exact ratio and pH should be optimized for the specific column and system. For example, a mobile phase of phosphate buffer and acetonitrile in a 50:50 v/v ratio has been used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Quetiapine can be monitored at various wavelengths, with 245 nm and 252 nm being common choices.[14]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[3]
-
For analysis, dilute the stock solution with the mobile phase to a suitable concentration.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time for Quetiapine Fumarate has been reported to be around 3.3 to 5.9 minutes, depending on the specific method.[11][13]
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration.[7]
-
Also, expose a solution of the compound to the same temperature.
-
Prepare solutions from the heat-stressed samples for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound.
-
Expose the solution to a light source (e.g., UV light at 254 nm) for a specified duration.
-
Keep a control sample in the dark.
-
Dilute both the exposed and control samples for analysis.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway for Quetiapine's mechanism of action.
References
- 1. zeptometrix.com [zeptometrix.com]
- 2. This compound Certified Reference Material for GC/MS and LC/MS, 1 mL - USA MedPremium [usamedpremium.com]
- 3. benchchem.com [benchchem.com]
- 4. The stability of quetiapine oral suspension compounded from commercially available tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. greenpharmacy.info [greenpharmacy.info]
- 14. researchgate.net [researchgate.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating Isotopic Exchange in Deuterated Quetiapine Standards: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and understanding isotopic exchange in deuterated Quetiapine standards. The following resources, including frequently asked questions, detailed experimental protocols, and visual workflows, are designed to address common challenges encountered during analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for my deuterated Quetiapine standard?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on a labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This can compromise the integrity of the deuterated Quetiapine internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS.[2] If the deuterated standard loses its label, it can be misidentified as the unlabeled analyte, potentially causing an overestimation of the Quetiapine concentration in your samples.[2][4]
Q2: Which deuterium labels on a Quetiapine standard are most susceptible to exchange?
A2: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible to rapid exchange with protons from the solvent.[2] Additionally, deuterium atoms on carbon atoms adjacent to carbonyl groups can be prone to exchange, especially under acidic or basic conditions.[2] When selecting a deuterated Quetiapine standard, it is crucial to choose one where the deuterium labels are on stable, non-exchangeable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.[1][2]
Q3: What experimental factors can promote isotopic exchange in my deuterated Quetiapine samples?
A3: Several factors can influence the rate of isotopic exchange:
-
pH: The rate of H/D exchange is highly dependent on pH. The exchange rate is generally at its minimum between pH 2.5 and 3 and increases significantly in both acidic and, more dramatically, basic conditions.[2][3]
-
Temperature: Higher temperatures accelerate the rate of exchange.[2][5]
-
Solvent Composition: The use of protic solvents (e.g., water, methanol) can facilitate isotopic exchange.[1][6] The presence of organic solvents like acetonitrile can also alter exchange kinetics.[7]
-
MS Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes promote H/D exchange.[4]
Q4: I'm observing a chromatographic shift between Quetiapine and its deuterated internal standard. What could be the cause?
A4: This phenomenon is known as the "isotope effect." Due to the mass difference between deuterium and hydrogen, deuterated compounds may have slightly different physicochemical properties, which can lead to a slight shift in retention time during chromatography.[1][8] This can be particularly problematic if the separation causes the analyte and the internal standard to elute in regions of differing ion suppression, affecting the accuracy of quantification.[1]
Q5: How can I assess the isotopic purity of my deuterated Quetiapine standard?
A5: The isotopic purity of a deuterated standard can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8] HRMS can determine the distribution of isotopologues and calculate the percentage of the desired deuterated species.[4][8][9] NMR can confirm the location of the deuterium labels and provide information about the overall structural integrity of the compound.[4][8]
Troubleshooting Guide
This table provides a summary of common issues, potential causes, and recommended actions to address problems related to isotopic exchange in deuterated Quetiapine standards.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Deuterium Signal / Appearance of Unlabeled Quetiapine | Isotopic (H/D) exchange is occurring. | - Review the labeling position on the standard; select standards with labels on stable positions.[1][4] - Control the pH of samples and mobile phases to be as close to neutral as possible, or ideally between 2.5 and 3.[2][4] - Minimize sample exposure to high temperatures.[2] - Use aprotic solvents for sample reconstitution where possible.[2] |
| Inconsistent Analyte/Internal Standard Response Ratio | - Deuterium exchange. - Differential matrix effects due to chromatographic separation.[8] | - Address potential isotopic exchange as described above. - Optimize chromatographic conditions (e.g., adjust mobile phase, gradient) to achieve co-elution of the analyte and internal standard.[1][8] |
| Inaccurate or Biased Quantification Results | - Incorrect assessment of the deuterated standard's purity. - Presence of unlabeled Quetiapine in the deuterated standard stock.[8] | - Verify the isotopic and chemical purity of the standard using HRMS or NMR.[4][8] - Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[8] |
| Non-linear Calibration Curve | - Presence of unlabeled analyte as an impurity in the deuterated standard.[6] - Interference from naturally occurring isotopes of the analyte.[6] | - Verify the isotopic purity of the deuterated standard.[6] - If using a standard with a low number of deuterium labels, consider potential isotopic interference from the analyte. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Exchange under Experimental Conditions
This protocol is designed to determine if your experimental conditions are promoting isotopic exchange of the deuterated Quetiapine standard.
Materials:
-
Deuterated Quetiapine internal standard
-
Blank matrix (e.g., plasma, urine) known to be free of Quetiapine
-
Solvents used in your sample preparation and mobile phase
Methodology:
-
Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in your analytical method.
-
Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.
-
Prepare a control sample by spiking the standard into the matrix and immediately proceeding to analysis (T=0).
-
Prepare test samples by incubating them for varying durations (e.g., 1, 4, 24 hours) under your standard laboratory conditions.
-
Analyze all samples by LC-MS/MS, monitoring for the mass transition of the unlabeled Quetiapine.
-
A significant increase in the signal for the unlabeled analyte over time indicates that deuterium exchange is occurring under your experimental conditions.[6][8]
Protocol 2: Assessment of Deuterated Quetiapine Standard Purity by HRMS
This protocol outlines the steps to verify the isotopic purity of your deuterated Quetiapine standard.
Methodology:
-
Prepare a solution of the deuterated Quetiapine standard in a suitable solvent (e.g., acetonitrile).
-
Infuse the solution directly into a high-resolution mass spectrometer.
-
Acquire a high-resolution mass spectrum in the appropriate ionization mode.
-
Identify the peaks corresponding to the fully deuterated species (M) and any partially deuterated (M-1, M-2, etc.) or non-deuterated (M-n) species.
-
Determine the relative intensities of these isotopic peaks.
-
Calculate the percentage of each isotopic species to determine the isotopic purity of the standard.[4][9]
Visualizing Workflows and Concepts
The following diagrams illustrate key experimental workflows and logical relationships relevant to investigating isotopic exchange.
Caption: Troubleshooting workflow for inaccurate Quetiapine quantification.
Caption: Workflow for assessing isotopic purity using HRMS.
Caption: Key factors that influence the rate of isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interferences from Quetiapine Metabolites in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioanalysis of Quetiapine, specifically addressing interferences from its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Quetiapine and why are they a concern in bioanalysis?
Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2][3] The major metabolites include:
-
Norquetiapine (N-desalkylquetiapine): An active metabolite that contributes to the antidepressant effects of Quetiapine.[3][4][5]
-
7-hydroxyquetiapine: Another pharmacologically active metabolite.[6][7]
-
Quetiapine sulfoxide: An inactive metabolite formed through sulfoxidation.[3]
-
Quetiapine-N-oxide: An oxidation product of Quetiapine.[8][9]
-
Quetiapine carboxylic acid: A major metabolite resulting from the oxidation of the terminal alkyl-OH group.[10]
These metabolites can interfere with the accurate quantification of Quetiapine and each other due to their structural similarities, leading to challenges such as co-elution in chromatography and cross-reactivity in immunoassays. Furthermore, some metabolites, like Quetiapine sulfone, have been found to be unstable and can degrade to other metabolites, such as Quetiapine sulfoxide, which can complicate analysis.[11]
Q2: What are the common analytical techniques used for the bioanalysis of Quetiapine and its metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the simultaneous quantification of Quetiapine and its metabolites in biological matrices.[11][12][13][14] This method offers high sensitivity and selectivity. Other techniques that have been employed include:
-
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS), although challenges with the thermal instability of some metabolites have been noted.[10]
Q3: What is the "matrix effect" and how does it affect Quetiapine bioanalysis?
The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting, undetected components in the sample matrix, such as phospholipids, salts, and proteins.[18][19] In the context of Quetiapine bioanalysis, matrix effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[19][20][21] It is a significant concern, especially when dealing with complex biological matrices like plasma, serum, or urine.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution Between Quetiapine and its Metabolites
Symptoms:
-
Overlapping or co-eluting peaks for Quetiapine and its metabolites (e.g., Norquetiapine).
-
Inaccurate quantification due to peak integration challenges.
Possible Causes:
-
Suboptimal chromatographic conditions (mobile phase, column, gradient).
-
Structural similarity of the analytes.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Quetiapine and its metabolites, thereby improving separation.[22] For instance, using a buffer like ammonium acetate or phosphate can help maintain a stable pH.[22]
-
Modify the Chromatographic Column: If a standard C18 column does not provide adequate separation, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded C18 column.[22] Using columns with smaller particle sizes (e.g., sub-2 µm) can also enhance resolution.[22]
-
Adjust the Gradient Elution Program: Start with a lower percentage of the organic solvent and use a shallower gradient to increase the retention time and improve the separation of closely eluting compounds.[22]
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.[22]
Issue 2: Inaccurate Quantification due to Metabolite Interference in MS/MS Detection
Symptoms:
-
Inaccurate and imprecise results for the target analyte.
-
Presence of interfering peaks in the chromatogram at or near the retention time of the analyte.
Possible Causes:
-
Isobaric interference from metabolites (metabolites having the same nominal mass as the analyte).
-
In-source fragmentation of metabolites creating ions with the same m/z as the analyte's precursor or product ion.
-
Interference from Quetiapine metabolites in assays for other drugs, for example, certain Quetiapine metabolites have been found to interfere with the quantification of norbuprenorphine.[23]
Troubleshooting Steps:
-
Select Specific MS/MS Transitions: Carefully select precursor and product ion transitions that are unique to the analyte of interest and are not shared by its metabolites. This is a critical step in developing a selective LC-MS/MS method.
-
Optimize Chromatographic Separation: As detailed in Issue 1, achieving good chromatographic separation is crucial to minimize the chance of co-eluting interferences entering the mass spectrometer at the same time as the analyte.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between ions with very small mass differences, which can help to resolve isobaric interferences.
Issue 3: Ion Suppression or Enhancement Affecting Analyte Signal
Symptoms:
-
Low signal intensity for the analyte or internal standard.
-
Poor reproducibility of results, especially at low concentrations.
-
Drifting calibration curve slopes between analytical runs.
Possible Causes:
-
Co-elution with endogenous matrix components that interfere with the ionization process.
-
Inefficient sample clean-up.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation.[22][24] Various sorbents like C18 or hydrophilic-lipophilic balance (HLB) can be used.[15][25]
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for removing many interfering substances.[7][11][22] Solvents such as a mixture of butyl acetate and butanol or tert-butyl methyl ether have been successfully used.[7][11]
-
Protein Precipitation: While simpler, this method may not remove all interfering components.[26]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Quetiapine-d8) is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[18]
-
Modify Chromatographic Conditions: Adjusting the chromatography to separate the analyte from the matrix components causing ion suppression can be effective.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
This protocol is adapted from a method for the analysis of Quetiapine and its metabolites.[7][27]
-
Aliquot Sample: Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Alkalinization: Add 70 µL of 1 M ammonium hydroxide solution to the plasma sample.
-
Add Extraction Solvent: Add 1000 µL of tert-butyl methyl ether.
-
Vortex: Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer Supernatant: Carefully transfer 850 µL of the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters for Quetiapine and Metabolites Analysis
The following are example parameters and should be optimized for the specific instrument and application.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[14]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 0.5 mL/min.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for Quetiapine and its metabolites.
Data Presentation
Table 1: Typical Plasma Concentrations of Quetiapine and its Metabolites
| Analyte | Median Concentration (µg/L) | Concentration Range (µg/L) | Reference |
| Quetiapine | 83 | 7 - 748 | [11] |
| N-desalkylquetiapine | 127 | 7 - 329 | [11] |
| Quetiapine sulfoxide | 3,379 | 343 - 21,704 | [11] |
| O-desalkylquetiapine | 12 | 2 - 37 | [11] |
| 7-hydroxyquetiapine | 3 | <1 - 48 | [11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Quetiapine and its Metabolites in Biological Fluids
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Quetiapine | Blood | 0.9 | 10.0 | [12][13] |
| N-desalkylquetiapine | Blood | 0.3 | 10.0 | [12][13] |
| 7-hydroxyquetiapine | Blood | 0.3 | 10.0 | [12][13] |
| Quetiapine | Plasma | 0.5 | - | [7] |
| Norquetiapine | Plasma | 0.25 | - | [7] |
| 7-hydroxyquetiapine | Plasma | 1.0 | - | [7] |
Visualizations
Caption: Metabolic pathway of Quetiapine.
Caption: Troubleshooting workflow for bioanalytical issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. academic.oup.com [academic.oup.com]
- 11. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Norbuprenorphine Interferences in Urine Drug Testing LC-MS-MS Confirmation Methods from Quetiapine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Quetiapine and Quetiapine-d8 Extraction Recovery
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the extraction recovery of Quetiapine and its deuterated internal standard, Quetiapine-d8.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of Quetiapine and Quetiapine-d8, offering potential causes and recommended actions in a user-friendly question-and-answer format.
Question: Why is the extraction recovery for both Quetiapine and Quetiapine-d8 consistently low?
Answer: Consistently low recovery for both the analyte and its internal standard often points to a systematic issue in the extraction workflow. Here are the primary areas to investigate:
-
Suboptimal pH: Quetiapine is a basic compound with pKa values of approximately 2.78 and 7.46. [cite: ] For efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE), the pH of the aqueous sample should be adjusted to be at least two units above the highest pKa value to ensure the molecule is in its neutral, uncharged form. A pH of 10 is often recommended. [cite: ] Insufficient pH adjustment will result in poor partitioning into the organic phase.
-
Inappropriate Solvent Selection (LLE): The choice of organic solvent is critical. A solvent that is immiscible with the aqueous sample and has a high affinity for Quetiapine is required. Solvents like methyl tert-butyl ether (MTBE) have been used effectively. [cite: ] If the solvent is too polar, it may not efficiently extract the non-polar, neutral form of Quetiapine.
-
Insufficient Mixing (LLE): Inadequate vortexing or mixing during LLE will lead to incomplete partitioning of the analytes from the aqueous to the organic phase. Ensure vigorous and sufficient mixing to maximize the surface area for extraction.
-
Analyte Degradation: Quetiapine is susceptible to degradation under strong acidic, basic, and oxidative conditions. [cite: ] If the sample preparation involves harsh pH adjustments or exposure to oxidizing agents, this can lead to the breakdown of both Quetiapine and Quetiapine-d8, resulting in lower recovery. It is also sensitive to light, so samples should be protected from light. [cite: ]
-
SPE Sorbent Issues: In Solid-Phase Extraction (SPE), an inappropriate sorbent type or insufficient conditioning can lead to poor retention of the analytes. For a basic compound like Quetiapine, a reversed-phase (e.g., C18) or a polymeric sorbent is typically used. Ensure the sorbent is properly conditioned according to the manufacturer's instructions to activate the stationary phase for optimal interaction with the analytes.
-
Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb Quetiapine and Quetiapine-d8 from the SPE sorbent completely. It may be necessary to increase the organic solvent strength or modify the pH of the elution solvent to disrupt the interaction between the analytes and the sorbent.
Question: My Quetiapine recovery is low, but the Quetiapine-d8 recovery is acceptable. What could be the cause?
Answer: This scenario suggests an issue that is specific to the non-deuterated analyte, which is less common but can occur due to:
-
Differential Degradation: While unlikely to be significant, there could be minor differences in the stability of Quetiapine compared to its deuterated form under certain conditions, though they are generally expected to behave identically.
-
Matrix Effects: This is a more probable cause. Matrix components from the biological sample (e.g., plasma, urine) can co-elute with Quetiapine and suppress its ionization in the mass spectrometer, leading to a lower detected signal and an apparent lower recovery. The deuterated internal standard, which has a slightly different retention time, may not experience the same degree of ion suppression. To mitigate this, optimizing the chromatographic separation to resolve Quetiapine from interfering matrix components is crucial. A more rigorous sample clean-up method, such as SPE over protein precipitation, can also help minimize matrix effects. [cite: ]
Question: I am observing unexpected peaks in my chromatogram. Could this be related to low recovery?
Answer: Yes, the appearance of unexpected peaks can be directly related to low recovery. These peaks may be degradation products of Quetiapine. [cite: ] As mentioned, Quetiapine can degrade under various conditions. If you observe additional peaks, it is advisable to investigate potential sources of degradation in your sample preparation workflow, such as exposure to extreme pH, high temperatures, or prolonged light exposure. [cite: ]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally best for Quetiapine and Quetiapine-d8?
A1: The "best" method depends on the specific requirements of your analysis, such as required sensitivity, sample throughput, and the complexity of the sample matrix.
-
Protein Precipitation (PPT) is the simplest and fastest method but provides the least clean extract, which can lead to significant matrix effects in LC-MS/MS analysis. [cite: ]
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT and can significantly improve sensitivity and recovery. [cite: ]
-
Solid-Phase Extraction (SPE) is the most selective method, yielding the cleanest extracts and minimizing matrix effects, which often results in the highest quality data, though it is more time-consuming and costly. [cite: ]
Q2: What is the ideal pH for LLE of Quetiapine?
A2: To ensure Quetiapine, a basic compound, is in its neutral form for efficient extraction into an organic solvent, the pH of the aqueous sample should be adjusted to an alkaline value. A pH of 10 is commonly recommended. [cite: ]
Q3: What are some suitable solvents for LLE of Quetiapine?
A3: Methyl tert-butyl ether (MTBE) and other non-polar, water-immiscible organic solvents are suitable for extracting the neutral form of Quetiapine. [cite: ]
Q4: What type of SPE cartridge should I use for Quetiapine extraction?
A4: Reversed-phase sorbents, such as C18, or polymeric sorbents are commonly used for the extraction of Quetiapine from biological matrices. [cite: ]
Q5: How can I minimize the degradation of Quetiapine during sample preparation?
A5: To minimize degradation, avoid exposing samples to extreme pH conditions (both acidic and basic), high temperatures, and direct light. [cite: ] Use fresh solvents and reagents, and process samples promptly after collection. If storage is necessary, keep samples at low temperatures (e.g., 4°C or frozen). [cite: ]
Data Presentation: Extraction Recovery Comparison
The following tables summarize typical extraction recovery data for Quetiapine and Quetiapine-d8 using different extraction methods. Please note that these values can vary depending on the specific protocol, matrix, and analytical instrumentation used.
Table 1: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Matrix | Extraction Solvent | pH | Average Recovery (%) | Reference |
| Quetiapine | Human Plasma | Not Specified | Not Specified | >90% | [cite: ] |
| Quetiapine | Plasma | tert-Butyl methyl ether | 10 | 55.3% | [cite: ] |
| Quetiapine-d8 | Whole Blood | Not Specified | Not Specified | Not explicitly stated, used as IS | [cite: ] |
Table 2: Solid-Phase Extraction (SPE) Recovery
| Analyte | Matrix | Sorbent Type | Average Recovery (%) | Reference |
| Quetiapine | Human Serum | C2 | 69% | [cite: ] |
| Quetiapine-d8 | Whole Blood | Not Specified | Not explicitly stated, used as IS | [cite: ] |
Table 3: Protein Precipitation (PPT) Recovery
| Analyte | Matrix | Precipitation Solvent | Average Recovery (%) | Reference |
| Quetiapine | Whole Blood | Acetonitrile | Not explicitly stated, protocol described | [cite: ] |
| Quetiapine-d8 | Whole Blood | Acetonitrile | Not explicitly stated, protocol described | [cite: ] |
Experimental Protocols
Below are detailed methodologies for the three main extraction techniques.
Protocol 1: Protein Precipitation (PPT)
This method is rapid but may result in significant matrix effects.
-
Sample Preparation: To 100 µL of the biological sample (e.g., plasma, whole blood) in a microcentrifuge tube, add the internal standard solution (Quetiapine-d8).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.
-
Sample Preparation: To a known volume of the biological sample, add the internal standard (Quetiapine-d8).
-
pH Adjustment: Adjust the sample pH to 10 using a suitable base (e.g., sodium hydroxide).
-
Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Extraction: Vortex the mixture vigorously for several minutes to ensure efficient partitioning of the analytes into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol yields the cleanest extract, minimizing matrix effects.
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample (biological fluid with internal standard, potentially diluted with a buffer) onto the conditioned cartridge at a slow and consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analytes.
-
Elution: Elute Quetiapine and Quetiapine-d8 from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the experimental workflows for each extraction method.
Dealing with contamination and carryover in Quetiapine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination and carryover issues during the analysis of Quetiapine.
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of Quetiapine analysis, and why is it a concern?
A1: Carryover refers to the appearance of a small portion of an analyte, such as Quetiapine, from a preceding, typically high-concentration sample, in a subsequent sample analysis. This is a significant concern as it can lead to the overestimation of the analyte's concentration in the affected sample, compromising the accuracy and reliability of the results. Quetiapine is known to be a "sticky" compound, meaning it has a tendency to adsorb to surfaces within the analytical system, making it particularly prone to carryover.
Q2: What are the common sources of carryover and contamination in an LC-MS/MS system?
A2: The most common sources of carryover and contamination include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits. Residue from a high-concentration sample can adhere to these surfaces and be introduced into subsequent injections.
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte, which may then slowly elute in later runs.
-
Transfer Lines and Fittings: Any part of the fluid path that comes into contact with the sample can be a source of carryover.
-
Mass Spectrometer Source: Contamination of the ion source can lead to persistent background signals.
-
Solvents and Reagents: Impurities in the mobile phase, reconstitution solvents, or extraction reagents can introduce contamination.
Q3: What are the regulatory acceptance criteria for carryover in bioanalytical methods?
A3: Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for acceptable carryover. According to the EMA, the response of an analyte in a blank sample following a high-concentration standard (typically the upper limit of quantification or ULOQ) should not exceed 20% of the lower limit of quantification (LLOQ). For the internal standard, the response in the blank should not be more than 5% of its response in the zero samples.
Troubleshooting Guides
Issue 1: Unexpected Quetiapine peak in a blank injection following a high-concentration sample.
This is a classic sign of carryover. Follow these steps to diagnose and resolve the issue:
Step 1: Confirm and Quantify the Carryover
-
Inject a blank solvent immediately after injecting the highest calibration standard (ULOQ).
-
Quantify the peak area of Quetiapine in the blank.
-
Compare this to the peak area of the LLOQ standard. If it exceeds 20% of the LLOQ, carryover is significant and must be addressed.
Step 2: Isolate the Source of Carryover A systematic approach is crucial to pinpointing the source of carryover.
Step 3: Implement Corrective Actions
-
For Autosampler Carryover:
-
Optimize the Needle Wash: Use a stronger wash solution. A common approach is to use a sequence of washes, for example, a strong organic solvent like acetonitrile with 0.1% formic acid, followed by a wash with a composition similar to the initial mobile phase.
-
Increase Wash Time and Volume: Ensure the wash cycle is long enough and uses a sufficient volume to thoroughly clean the needle and injection port.
-
Hardware Maintenance: Inspect and clean or replace the autosampler rotor seal and stator, as these can wear over time and create dead volumes where the analyte can be trapped.
-
-
For Column Carryover:
-
Implement a Column Wash: After each analytical run, especially after high-concentration samples, run a high-organic wash to elute any retained Quetiapine.
-
Use a Guard Column: A guard column can help trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column.
-
Column Regeneration: If carryover persists, consider regenerating the column according to the manufacturer's instructions.
-
Issue 2: Quetiapine peak observed in all samples, including blanks, at a consistent level.
This suggests a contamination issue rather than carryover from a specific sample.
Corrective Actions for Contamination:
-
Prepare Fresh Solvents: Always use high-purity (e.g., LC-MS grade) solvents and prepare mobile phases fresh daily.
-
Clean Glassware and Consumables: Ensure all glassware, vials, and pipette tips are free from any potential sources of Quetiapine contamination.
-
System Cleaning: If the source is suspected to be within the LC-MS system itself, a thorough cleaning of the mass spectrometer's ion source, followed by flushing the LC system with strong solvents, may be necessary.
Data and Protocols
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to Quetiapine analysis.
Table 1: Regulatory Acceptance Criteria for Carryover
| Parameter | Acceptance Limit | Source |
| Analyte carryover in blank after ULOQ | ≤ 20% of LLOQ | EMA |
| Internal Standard carryover in blank | ≤ 5% of response in zero sample | EMA |
Table 2: Comparison of Sample Preparation Techniques
| Technique | General Principle | Advantages for Quetiapine Analysis | Potential for Contamination/Carryover |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | High potential for matrix effects and carryover as it is a non-selective cleanup method. |
| Liquid-Liquid Extraction (LLE) | Partitioning of Quetiapine between two immiscible liquid phases. | Cleaner extracts than PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. Potential for contamination from glassware. |
| Solid-Phase Extraction (SPE) | Quetiapine is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects and potential for carryover. | More complex and expensive method development. |
Table 3: Typical LC-MS/MS Parameters for Quetiapine Analysis
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., 50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Quetiapine) | Q1: 384.2 m/z -> Q3: 253.1 m/z |
| MRM Transition (Norquetiapine) | Q1: 271.2 m/z -> Q3: 198.1 m/z |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 50 µL of internal standard solution.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma, add 200 µL of 4% phosphoric acid and vortex.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute Quetiapine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Assessing Carryover
-
Prepare a high-concentration standard of Quetiapine at the upper limit of quantification (ULOQ).
-
Prepare several blank samples (e.g., reconstitution solvent).
-
Set up an injection sequence as follows:
-
Injection 1: Blank
-
Injection 2: ULOQ standard
-
Injection 3: Blank
-
Injection 4: Blank
-
Injection 5: LLOQ standard
-
-
Analyze the chromatograms from the blank injections immediately following the ULOQ.
-
Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area in LLOQ) * 100.
-
If the carryover is above the acceptance limit, implement the troubleshooting steps outlined above.
Technical Support Center: Method Refinement for Low-Level Quantification of Quetiapine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level quantification of Quetiapine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for Quetiapine quantification.
Question: Why am I observing poor sensitivity or a low signal-to-noise ratio for my Quetiapine samples?
Answer: Low sensitivity in Quetiapine analysis can stem from several factors. Due to its extensive metabolism, plasma concentrations of Quetiapine are often very low (ng/mL levels), necessitating a highly sensitive analytical method.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred over methods like HPLC-UV or GC-MS, as the latter may lack the required sensitivity or involve time-consuming derivatization steps.[1]
Potential causes and solutions for poor sensitivity include:
-
Suboptimal Sample Preparation: Inefficient extraction can lead to low recovery of Quetiapine. Consider optimizing your extraction method. Liquid-liquid extraction (LLE) with solvents like diethyl ether or a mixture of n-hexane and dichloromethane after basifying the plasma has been shown to yield high recoveries.[1][2] Solid-phase extraction (SPE) can also be an effective alternative for cleaner extracts.
-
Matrix Effects: Co-eluting endogenous substances from biological matrices (e.g., phospholipids in plasma) can suppress the ionization of Quetiapine in the mass spectrometer, leading to a reduced signal.[3] Using a stable isotope-labeled internal standard (e.g., Quetiapine-d8) is a highly effective way to compensate for these effects.[2]
-
Inadequate Instrumentation and Settings: Ensure your LC-MS/MS system is tuned and calibrated correctly. Optimization of mass spectrometric parameters, such as ionization source settings and collision energies for selected reaction monitoring (SRM) transitions, is critical for maximizing signal intensity.[4]
Question: My Quetiapine peak shape is poor (e.g., tailing, fronting, or broad). What could be the cause?
Answer: Poor peak shape can compromise the accuracy and precision of quantification. Common causes include:
-
Column Choice and Condition: The choice of the chromatographic column is crucial. C18 columns are commonly used for Quetiapine analysis.[2][5] Column degradation over time can lead to poor peak shapes. Ensure the column is properly equilibrated and consider implementing a column wash step between analytical batches.[2]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact peak shape. Quetiapine is a weakly basic compound, and adjusting the mobile phase pH with additives like ammonium formate can improve peak symmetry.[2]
-
Analyte Degradation: Quetiapine can be susceptible to degradation under certain conditions.[2] Ensure the pH of your sample and mobile phase is controlled to prevent degradation. Storing samples at low temperatures (-20°C or -80°C) and protecting them from light can also be important.[2]
Question: I am seeing inconsistent or irreproducible results between analytical runs. What should I investigate?
Answer: Lack of reproducibility is a significant issue that can invalidate your results. Key areas to troubleshoot include:
-
Matrix Effects: As mentioned earlier, matrix effects can cause significant variability in results, especially when analyzing samples from different individuals or lots of biological matrix.[3] A post-column infusion experiment can be used to qualitatively assess the presence of ion suppression or enhancement zones in your chromatogram.[3]
-
Internal Standard (IS) Issues: An appropriate internal standard is crucial for correcting variability. A stable isotope-labeled IS is ideal as it co-elutes with the analyte and experiences similar matrix effects.[3] If using an analog IS, ensure it has similar extraction and ionization properties to Quetiapine.
-
Inconsistent Sample Preparation: Variability in sample preparation steps, such as pipetting errors or inconsistent extraction times, can lead to irreproducible results. Ensure all samples and standards are treated identically.
-
System Stability: Fluctuations in LC pump flow rates, column temperature, or MS detector performance can contribute to variability.[2] Regular system maintenance and performance verification are essential.
Frequently Asked Questions (FAQs)
What is a typical LLOQ for Quetiapine in plasma using LC-MS/MS?
The lower limit of quantification (LLOQ) for Quetiapine in human plasma using LC-MS/MS methods is typically in the low ng/mL range. Several validated methods have reported LLOQs of 1 ng/mL[1], 0.5 ng/mL[5], and even as low as 0.25 ng/mL.[6]
What are the common sample preparation techniques for Quetiapine analysis in biological matrices?
The most common sample preparation techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE is a simple and cost-effective method that can provide high recovery rates for Quetiapine.[1][5] SPE can offer cleaner extracts, which is beneficial for minimizing matrix effects.[3] Protein precipitation is another option, though it may result in less clean extracts compared to LLE or SPE.
What are the key mass spectrometric parameters for Quetiapine quantification?
Quetiapine is typically analyzed using a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Quantification is performed using selected reaction monitoring (SRM). A common SRM transition for Quetiapine is m/z 384.1 → 253.1.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for Quetiapine quantification.
Table 1: Linearity and LLOQ of Quetiapine Quantification Methods
| Analytical Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | Human Plasma | 1 - 1500 | 1 |
| LC-MS/MS | Human Plasma | 0.5 - 500 | 0.5 |
| LC-MS/MS | Human Plasma | 2.0 - 600.0 | 2.0 |
| Field-Enhanced Sample Stacking-CE | Human Plasma | 3 - 120 | 0.25 |
| HPLC-UV | Human Plasma | 15 - 1000 | 15 |
Table 2: Recovery and Matrix Effect Data for Quetiapine
| Sample Preparation | Matrix | Recovery (%) | Matrix Effect (%) |
| Liquid-Liquid Extraction | Human Plasma | > 90% | Not Reported |
| Liquid-Liquid Extraction | Postmortem Blood | > 81% | 91 - 99% |
| Protein Precipitation | Human Plasma | 92.89 - 99.32% | Not Reported |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Quetiapine in Human Plasma
This protocol is a representative example based on published methods.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Quetiapine-d8).
-
Add 50 µL of 0.1 M NaOH and vortex for 1 minute to alkalinize the sample.
-
Add 3 mL of diethyl ether, vortex for 3 minutes, and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Chromatographic Conditions
-
Column: A C18 column (e.g., Sunfire C18, 50mm × 2.1mm, 5µm) is commonly used.[2][5]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is typical.
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[2]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is recommended for reproducible chromatography.[2]
3. Mass Spectrometric Conditions
Visualizations
Caption: Experimental workflow for Quetiapine quantification.
Caption: Troubleshooting decision tree for Quetiapine analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Quetiapine Using Quetiapine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of quetiapine in biological matrices, specifically utilizing quetiapine-d8 as an internal standard (IS). The use of a stable isotope-labeled internal standard like quetiapine-d8 is a cornerstone of robust bioanalytical method development, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response. This document outlines key performance characteristics of various methods, details experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Validated Methods
The following tables summarize the performance of different validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of quetiapine using quetiapine-d8. These methods employ various sample preparation techniques, each with its own advantages in terms of recovery, matrix effect, and throughput.
Table 1: Comparison of Sample Preparation Techniques
| Method | Sample Preparation Technique | Matrix | Key Advantages |
| Method A | Liquid-Liquid Extraction (LLE) | Human Plasma | High recovery and clean extracts |
| Method B | Protein Precipitation (PPT) | Rat Plasma | Simple, fast, and high throughput |
| Method C | Solid-Phase Extraction (SPE) | Human Plasma | High selectivity and concentration factor |
Table 2: Comparison of Liquid Chromatography Conditions
| Method | LC Column | Mobile Phase | Flow Rate | Run Time |
| Method A | Waters Spherisorb S5SCX (100 x 2.1 mm i.d.) | 50 mmol/L methanolic ammonium acetate, pH 6.0 | 0.5 mL/min | Not Specified |
| Method B | Not Specified | Acetonitrile and water with 0.1% formic acid | Not Specified | < 3 min |
| Method C | Waters Xbridge C18 (50 x 2.1mm, 3.5μm) | Acetonitrile/water (containing 10mM ammonium acetate and 0.1% formic acid) | 0.4 mL/min | 3 min |
Table 3: Comparison of Mass Spectrometry and Validation Parameters
| Method | Ionization Mode | MRM Transition (Quetiapine → Product Ion) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| Method A | Positive Ion APCI-SRM | Not Specified | 5-800 µg/L | Not Specified | Not Specified | Not Specified |
| Method B | Positive ESI | m/z 384.1 → 253.1 | 1 - 1500 | < 10.2 | < 7.44 | > 90 |
| Method C | Positive ESI | m/z 384.2→253.1 | 0.5 - 400 | < 15 | < 15 | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.
Method A: Liquid-Liquid Extraction (LLE) Based Method[1]
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (quetiapine-d8).
-
Extract the analytes and the internal standard with a mixture of butyl acetate and butanol (10:1, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Positive ion Atmospheric Pressure Chemical Ionization (APCI) with Selected Reaction Monitoring (SRM).
-
Monitor two transitions per analyte.
-
Method B: Protein Precipitation (PPT) Based Method[2][3]
-
Sample Preparation:
-
To 50 μL of rat plasma, add 20 μL of the internal standard working solution.[2]
-
Add 430 μL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture and then centrifuge at 11,000 rpm for 10 minutes.[2]
-
Transfer 250 μL of the supernatant to a new tube and add 250 μL of purified water.[2]
-
Inject a 10 μL aliquot of the final solution into the LC-MS/MS system.[2]
-
-
Liquid Chromatography:
-
Run Time: Less than 3 minutes.[3]
-
-
Mass Spectrometry:
Method C: Solid-Phase Extraction (SPE) Based Method[4][5]
-
Sample Preparation:
-
Use Oasis HLB cartridges for solid-phase extraction.[4]
-
Condition the cartridges with methanol and then water.
-
Load the plasma sample (to which the internal standard has been added).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the different sample preparation techniques.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
References
- 1. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. scispace.com [scispace.com]
- 4. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to LC-MS/MS Systems for Quetiapine Analysis
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic drug monitoring, the choice of an analytical system is paramount. This guide offers a comparative performance evaluation of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of the atypical antipsychotic drug, Quetiapine. The following sections provide a detailed look at the experimental data and methodologies to aid in the selection of the most suitable platform for your laboratory's needs.
Recent advancements in LC-MS/MS technology have solidified its position as the gold standard for the quantification of drugs like Quetiapine in biological matrices.[1][2][3] Its high sensitivity, selectivity, and speed are unmatched by older techniques.[2][3][4] This guide synthesizes data from published studies to compare the performance of various LC-MS/MS platforms in the analysis of Quetiapine, focusing on key analytical performance metrics.
Comparative Performance of LC-MS/MS Systems
The following table summarizes the performance characteristics of different LC-MS/MS systems for the analysis of Quetiapine in human plasma and serum. The data is compiled from various validated methods to provide a comparative overview.
| Performance Metric | System 1: Waters Acquity UPLC with TQD MS | System 2: Shimadzu Nexera X2 UHPLC with 8040 MS | System 3: Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS |
| Linearity Range (ng/mL) | 1.0 - 1500 | 25.0 - 1500 | 0.5 - 400 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 25.0 | 0.5 |
| Intra-day Precision (%RSD) | < 6.1% | 1.82 - 13.5% | < 15% |
| Inter-day Precision (%RSD) | < 7.4% | 5.69 - 14.7% | < 15% |
| Accuracy (%RE) | ± 5.7% | ± 13.5% | < 15% |
| Extraction Recovery | > 90% | 88.1 - 107% | Not explicitly stated, but method was successful for bioequivalence study.[5] |
| Matrix Effect | Minimal ion suppression reported.[6] | Internal standard-normalized matrix effects ranged from 96.3% to 115%.[7] | Not explicitly stated, but method was successfully validated.[5] |
| Run Time | Not explicitly stated, but described as sensitive and selective.[6] | < 3.3 min | 3 min |
Experimental Workflows and Methodologies
The successful analysis of Quetiapine by LC-MS/MS is underpinned by a robust experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
General workflow for Quetiapine analysis using LC-MS/MS.
Detailed Experimental Protocols
Below are the detailed methodologies for the LC-MS/MS systems compared in this guide.
System 1: Waters Acquity UPLC with TQD Mass Spectrometer
-
Sample Preparation: To 0.1 mL of plasma, an internal standard (Clozapine) was added. The sample was then subjected to liquid-liquid extraction. The resulting extract was evaporated to dryness and reconstituted in 1 mL of 50% methanol before injection into the LC-MS/MS system.[6]
-
Liquid Chromatography: Chromatographic separation was achieved on a reversed-phase column. Specific column and mobile phase details were not provided in the summarized text.
-
Mass Spectrometry: Detection was performed on a triple-quadrupole tandem mass spectrometer using positive electrospray ionization (ESI+).[6] The quantification was done using the selected reaction monitoring (SRM) mode. The MS/MS ion transitions monitored were m/z 384.1 → 253.1 for Quetiapine and m/z 327.0 → 270.0 for the internal standard, Clozapine.[6][8]
System 2: Shimadzu Nexera X2 UHPLC with 8040 Triple Quadrupole MS
-
Sample Preparation: A simple protein precipitation method was used. Samples were precipitated with methanol, and stable isotope-labeled internal standards were used for all analytes to correct for variability.[7]
-
Liquid Chromatography: Chromatographic separation was performed on a KINTEX C18 column (50 mm × 3.0 mm, 5 μm). A gradient elution with 2 mM aqueous ammonium formate and methanol was used at a flow rate of 0.5 mL/min.[7]
-
Mass Spectrometry: Quantification was carried out using multiple reaction monitoring (MRM) in the positive ionization mode.[7] Specific MRM transitions for Quetiapine were not detailed in the summary.
System 3: Agilent 1290 Infinity LC with 6460 Triple Quadrupole MS
-
Sample Preparation: Plasma samples were pretreated using a one-step protein precipitation with acetonitrile. Carbamazepine was used as the internal standard. An automated liquid handling workstation with a 96-well protein precipitate plate was utilized to streamline the process.[5]
-
Liquid Chromatography: The separation was achieved on a Waters Xbridge C18 column (3.5μm, 2.1mm × 50mm). A gradient elution with a mobile phase of acetonitrile/water (containing 10mM ammonium acetate and 0.1% formic acid) was employed at a flow rate of 0.4 mL/min.[5]
-
Mass Spectrometry: A triple quadrupole tandem mass spectrometer with an electrospray ionization source operating in the positive ion mode was used for analysis. The multiple reaction monitoring transitions were m/z 384.2 → 253.1 for Quetiapine and m/z 237.0 → 194.0 for the internal standard, Carbamazepine.[5]
Discussion of Comparative Performance
The data presented highlights the high performance of modern LC-MS/MS systems for Quetiapine analysis. All three systems demonstrate excellent sensitivity, with LLOQs in the low ng/mL to sub-ng/mL range, which is crucial given the low therapeutic concentrations of Quetiapine in plasma.[4][5][6]
The Agilent-based system shows the lowest LLOQ at 0.5 ng/mL, suggesting superior sensitivity for applications requiring the detection of very low concentrations.[5] The Waters system also demonstrates a low LLOQ of 1.0 ng/mL with a very wide linear range up to 1500 ng/mL.[6] The Shimadzu system, while having a higher LLOQ in the cited study, was part of a method for the simultaneous determination of eight antipsychotics, which can sometimes lead to a compromise in sensitivity for individual analytes.[7]
In terms of precision and accuracy, all systems meet the stringent requirements for bioanalytical method validation, with %RSD and %RE values well within the generally accepted limit of ±15%. This indicates the robustness and reliability of these platforms for routine therapeutic drug monitoring.
The run times for the Shimadzu and Agilent systems are impressively short, at under 3.3 minutes and 3 minutes respectively.[5][7] This high throughput is a significant advantage in clinical laboratories with large sample loads.
The choice of sample preparation technique also plays a critical role. While the Waters system method utilized a more traditional liquid-liquid extraction which resulted in high recovery, the Shimadzu and Agilent methods employed simpler and faster protein precipitation techniques.[5][6][7] The use of stable isotope-labeled internal standards in the Shimadzu method is a best practice for compensating for matrix effects and any variability in the sample preparation process.[7]
Conclusion
The selection of an LC-MS/MS system for Quetiapine analysis will depend on the specific needs of the laboratory. For high-throughput clinical settings, systems that can accommodate rapid and simple sample preparation techniques, such as the protein precipitation methods used with the Shimadzu and Agilent systems, are highly desirable. For research applications where the utmost sensitivity is required, a system like the Agilent 1290 Infinity LC with the 6460 Triple Quadrupole MS, which demonstrated a very low LLOQ, may be preferable. The Waters Acquity UPLC with the TQD MS represents a robust and reliable option with a wide dynamic range.
Ultimately, all the compared systems, when coupled with a validated method, are capable of providing accurate and precise quantification of Quetiapine for therapeutic drug monitoring and pharmacokinetic studies. The information presented in this guide serves as a valuable resource for making an informed decision based on a laboratory's specific requirements for sensitivity, throughput, and workflow simplicity.
References
- 1. Schizophrenia: recent advances in LC-MS/MS methods to determine antipsychotic drugs in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance [mdpi.com]
- 3. UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsr.net [ijsr.net]
- 5. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Protein Precipitation and Liquid-Liquid Extraction for Quetiapine Quantification in Biological Matrices
A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the antipsychotic drug Quetiapine. This report details a comparative study of Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), presenting experimental data, detailed protocols, and workflow visualizations to aid in methodological decisions.
The accurate quantification of Quetiapine, an atypical antipsychotic, in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of sample preparation technique is a critical determinant of assay sensitivity, accuracy, and robustness. The two most common methods employed for the extraction of Quetiapine and its metabolites from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). This guide provides a detailed comparison of these two techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their analytical needs.
Performance Comparison: Protein Precipitation vs. Liquid-Liquid Extraction
The selection between PPT and LLE hinges on a trade-off between speed, simplicity, and the cleanliness of the final extract. While PPT offers a rapid and high-throughput solution, it is more susceptible to matrix effects, which can interfere with accurate quantification. In contrast, LLE provides a cleaner sample, minimizing matrix effects and often leading to lower limits of quantification, albeit with a more complex and time-consuming workflow.[1][2][3]
The following table summarizes the key performance characteristics of each method based on published data for Quetiapine analysis.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | >85% (Variable)[1] | 55% - >95%[1][4][5] |
| Matrix Effect | High potential[1][2] | Low to negligible[1][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL[6][7] | 0.25 - 1.0 ng/mL[1][8][9] |
| Throughput | High[1] | Low to Medium[1] |
| Extract Cleanliness | Low[1] | High[1] |
| Simplicity | Simple, minimal steps[1] | More complex, multi-step[1] |
Experimental Protocols
Detailed methodologies for both protein precipitation and liquid-liquid extraction are crucial for reproducibility and for understanding the practical implications of each technique.
Protein Precipitation (PPT) Protocol
This method is valued for its speed and simplicity, making it suitable for high-throughput screening.[1]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.[1]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]
-
Centrifuge the sample at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.[1]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Vortex briefly and inject the sample into the LC-MS/MS system for analysis.[1]
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, which can significantly improve sensitivity.[1]
-
Pipette 500 µL of plasma sample into a 2 mL microcentrifuge tube.[8]
-
Add a basifying agent, such as 70 µL of 1 M ammonium hydroxide solution, to adjust the sample pH to an alkaline value (e.g., pH 10). This ensures Quetiapine, a basic compound, is in its uncharged form for better extraction.[1][8]
-
Add 1000 µL of an appropriate organic solvent (e.g., tert-butyl methyl ether or diethylether).[4][8]
-
Vortex the mixture for 3 minutes to facilitate the extraction of Quetiapine into the organic phase.[8]
-
Centrifuge at 12,000 rpm for 10 minutes to separate the aqueous and organic layers.[8]
-
Carefully transfer the upper organic layer (approximately 850 µL) to a clean tube, being careful not to disturb the aqueous layer or the protein interface.[8]
-
Evaporate the organic solvent to dryness under a centrifugal vaporizer or a stream of nitrogen.[8]
-
Reconstitute the residue in 100 µL of mobile phase for analysis.[8]
Visualizing the Workflows
The following diagrams, generated using Graphviz, illustrate the sequential steps of both the Protein Precipitation and Liquid-Liquid Extraction workflows for Quetiapine analysis.
Conclusion
The choice between protein precipitation and liquid-liquid extraction for Quetiapine analysis is contingent upon the specific requirements of the study. For high-throughput screening where speed is paramount and a slightly higher limit of quantification is acceptable, protein precipitation is a viable option. However, for methods requiring maximum sensitivity, minimal matrix effects, and the lowest possible limit of quantification, liquid-liquid extraction is the superior, albeit more labor-intensive, choice. Researchers must weigh the benefits of a cleaner sample and improved data quality against the increased time and complexity of the LLE procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Determination of quetiapine and its metabolites in plasma by field-enh" by Tai-Ling Liu, Li-Shan Fang et al. [jfda-online.com]
A Comparative Guide to Linearity and Sensitivity in Quetiapine Assays Using Quetiapine-d8
For researchers and drug development professionals, the accurate quantification of the atypical antipsychotic drug Quetiapine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prominent method for this purpose, offering high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Quetiapine-d8, is best practice to correct for matrix effects and variations in sample processing and instrument response, ensuring the highest accuracy.[5][6]
This guide provides a comparative overview of the linearity and sensitivity performance of various LC-MS/MS methods for Quetiapine analysis, supported by experimental protocols and data summaries.
Detailed Experimental Protocol
A robust bioanalytical method is the foundation of reliable linearity and sensitivity data. The following protocol is a synthesized example based on common practices for Quetiapine quantification in human plasma.
1. Reagents and Materials:
-
Quetiapine Fumarate reference standard
-
Quetiapine-d8 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human plasma (blank, sourced from healthy volunteers)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quetiapine and Quetiapine-d8 by dissolving the compounds in methanol.
-
Working Solutions: Serially dilute the Quetiapine stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Quetiapine-d8 stock solution to a final concentration (e.g., 30 ng/mL) with the same diluent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 150 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (Quetiapine-d8) and vortex mix.[7]
-
Add 300 µL of ethyl acetate as the extraction solvent.[7]
-
Vortex mix the sample for 5 minutes to ensure thorough mixing.[7]
-
Centrifuge at 13,200 rpm for 5 minutes to separate the organic and aqueous layers.[7]
-
Transfer the upper organic layer (supernatant) to a new tube.[7]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.[7]
-
Reconstitute the dry residue in 50 µL of the mobile phase.[7]
-
Vortex for 5 minutes and centrifuge again.
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[7]
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., Sunfire C18, 50mm x 2.1mm, 5µm) is commonly used.[8]
-
Mobile Phase: A gradient or isocratic mixture, often consisting of 0.1% formic acid in 10 mM ammonium formate and acetonitrile.[7]
-
Injection Volume: 3-5 µL.[7]
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4][9]
-
Detection: Selected Reaction Monitoring (SRM).
Workflow for Linearity and Sensitivity Assessment
The following diagram illustrates the logical flow of the experimental process for validating the linearity and sensitivity of a Quetiapine assay.
Caption: Workflow for Quetiapine Assay Validation.
Linearity Assessment
Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response. A calibration curve is generated by plotting the peak area ratio (Quetiapine/Quetiapine-d8) against the nominal concentration. The relationship is typically evaluated by the coefficient of determination (r²), with a value ≥ 0.99 being desirable.
Comparison of Linearity in Published Methods
| Method Reference | Linear Range (ng/mL) | Correlation Coefficient (r²) | Internal Standard |
| LC-MS/MS[9] | 1 - 1500 | 0.999 | Clozapine |
| LC-MS/MS[7] | 2 - 600 | Not Specified (Linear) | Not Specified (IS used) |
| LC-MS/MS[8] | 0.5 - 500 | Not Specified (Linear) | Stable Labeled IS |
| LC-MS/MS[5] | 5 - 800 | Not Specified (Linear) | Quetiapine-d8 |
| UPLC-MS/MS[11] | 0.15 - 150 | 0.998 | Not Specified |
| RP-HPLC[1] | 5 - 30 (µg/mL) | Not Specified (Linear) | Not Specified |
Note: The use of Quetiapine-d8 is explicitly mentioned in some studies, while others use different internal standards or refer to them generally. The performance across different LC-MS/MS methods shows a wide linear range suitable for clinical applications.
Sensitivity Assessment
Sensitivity is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[12] According to FDA guidelines, the precision (%CV) should not exceed 20%, and the accuracy (%RE) should be within ±20% at the LLOQ.[7][13]
Comparison of Sensitivity (LLOQ) in Published Methods
| Method Reference | LLOQ (ng/mL) | Accuracy at LLOQ | Precision (%CV) at LLOQ |
| LC-MS/MS[9] | 1.0 | -4.6% | Within-run: 6.1%, Between-run: 7.4% |
| LC-MS/MS[12] | 1.0 | Acceptable (within 20%) | Acceptable (within 20%) |
| LC-MS/MS[7] | 2.0 | 97.19% | Interday: 11.16% |
| LC-MS/MS[8] | 0.5 | < 103.0% | < 8.8% |
| UPLC-MS/MS[11] | 0.15 | Within ±7% | Not Specified |
| RP-HPLC[1] | 50 (0.05 µg/mL) | 99.74% - 100.32% | Not Specified |
The data demonstrates that LC-MS/MS methods utilizing a stable isotope-labeled internal standard like Quetiapine-d8 provide excellent linearity over a broad concentration range and achieve high sensitivity. LLOQ values as low as 0.15 to 1.0 ng/mL are routinely achieved, which is sufficient for pharmacokinetic studies where plasma concentrations can be low.[11][12] While other methods like RP-HPLC are available, they generally offer lower sensitivity.[1] The choice of method ultimately depends on the specific requirements for sensitivity and the expected concentration range in the samples being analyzed. For bioanalytical studies requiring high precision and accuracy, an LC-MS/MS assay with Quetiapine-d8 as the internal standard is the superior choice.
References
- 1. RP-HPLC Method Development and Validation for Quetiapine Fumarate in Plasma [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. jmatonline.com [jmatonline.com]
- 8. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. waters.com [waters.com]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pre-analytical Variables: A Guide to Assessing Anticoagulant Impact on Quetiapine Bioanalysis
The Potential Impact of Anticoagulants on Bioanalytical Results
The selection of an anticoagulant—most commonly ethylenediaminetetraacetic acid (EDTA), heparin, or citrate—can influence the accuracy and precision of drug quantification through several mechanisms:
-
Matrix Effects in LC-MS/MS: The anticoagulant and its counter-ions can alter the ionization efficiency of the analyte and the internal standard in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly affect the accuracy of the results. General studies in metabolomics have shown that citrate and EDTA can cause more significant matrix effects compared to heparin for some analytes.
-
Analyte Stability: The chemical environment created by the anticoagulant can affect the stability of the drug in the plasma sample. For some compounds, the choice of anticoagulant is critical for preventing degradation during sample storage and processing. However, Quetiapine has been reported to be stable in plasma at -20°C for at least a year, suggesting good general stability.
-
Binding to Plasma Proteins: Some components of blood collection tubes, including plasticizers from stoppers, can displace drugs from their binding sites on plasma proteins. This can alter the distribution of the drug between plasma and red blood cells, potentially leading to artificially lower measured plasma concentrations.
-
Interference with Analytical Methods: Anticoagulants can sometimes directly interfere with the analytical method. For example, heparin, being a large polymeric molecule, can be more problematic in some automated liquid handling systems and can sometimes cause ion suppression in LC-MS/MS.
Given these potential influences, it is imperative for laboratories to validate their bioanalytical methods with the specific anticoagulant they intend to use for sample collection.
Data on Anticoagulant Use in Quetiapine Bioanalysis
While direct comparative data is lacking, a review of published LC-MS/MS methods for Quetiapine reveals a common choice of anticoagulant. Many validated methods specify the use of EDTA plasma . This preference may be due to EDTA's strong chelating properties, which effectively prevent coagulation and can also inhibit certain enzymatic activities, potentially improving analyte stability. Furthermore, EDTA is often favored for its compatibility with automated sample processing systems.
Experimental Protocol for Assessing Anticoagulant Effects
To rigorously assess the impact of different anticoagulants on Quetiapine bioanalysis, a validation study should be performed. The following protocol outlines a typical approach using LC-MS/MS.
Objective:
To compare the performance of a validated LC-MS/MS method for the quantification of Quetiapine in human plasma collected with different anticoagulants (e.g., K2-EDTA, Lithium Heparin, Sodium Citrate).
Materials:
-
Quetiapine reference standard
-
Internal standard (IS), e.g., Quetiapine-d8
-
Human whole blood
-
Blood collection tubes with different anticoagulants (K2-EDTA, Lithium Heparin, Sodium Citrate)
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
LC-MS/MS system
Methodology:
-
Sample Collection and Preparation:
-
Collect human whole blood from healthy volunteers into tubes containing K2-EDTA, Lithium Heparin, and Sodium Citrate.
-
Centrifuge the tubes to separate the plasma.
-
Pool the plasma for each anticoagulant type to create homogenous matrices.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Quetiapine and a constant concentration of the IS into the pooled plasma from each anticoagulant group.
-
-
Sample Extraction:
-
Employ a validated extraction method, such as protein precipitation with acetonitrile or solid-phase extraction. The same extraction procedure should be used for all samples.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of Quetiapine and its IS.
-
-
Validation Parameters to Compare:
-
Matrix Effect: Evaluate by comparing the peak area of the analyte in post-extraction spiked samples to that in a neat solution. This should be performed for each anticoagulant.
-
Recovery: Determine by comparing the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples for each anticoagulant.
-
Calibration Curve Performance: Assess the linearity, accuracy, and precision of the calibration curves prepared in each plasma matrix.
-
Intra- and Inter-day Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on the same day and on different days to determine the precision and accuracy for each anticoagulant.
-
Stability: Evaluate the freeze-thaw, short-term (bench-top), and long-term stability of Quetiapine in plasma with each anticoagulant.
-
Data Presentation
The quantitative data generated from the validation experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparison of Matrix Effect and Recovery for Quetiapine in Plasma with Different Anticoagulants
| Anticoagulant | Matrix Effect (%) | Recovery (%) |
| K2-EDTA | [Insert Value] | [Insert Value] |
| Lithium Heparin | [Insert Value] | [Insert Value] |
| Sodium Citrate | [Insert Value] | [Insert Value] |
Table 2: Comparison of Calibration Curve Parameters for Quetiapine in Plasma with Different Anticoagulants
| Anticoagulant | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| K2-EDTA | [Insert Range] | [Insert Value] |
| Lithium Heparin | [Insert Range] | [Insert Value] |
| Sodium Citrate | [Insert Range] | [Insert Value] |
Table 3: Comparison of Intra-day Precision and Accuracy for Quetiapine QC Samples in Plasma with Different Anticoagulants
| Anticoagulant | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| K2-EDTA | LQC | [Value] | [Value] | [Value] | [Value] |
| MQC | [Value] | [Value] | [Value] | [Value] | |
| HQC | [Value] | [Value] | [Value] | [Value] | |
| Lithium Heparin | LQC | [Value] | [Value] | [Value] | [Value] |
| MQC | [Value] | [Value] | [Value] | [Value] | |
| HQC | [Value] | [Value] | [Value] | [Value] | |
| Sodium Citrate | LQC | [Value] | [Value] | [Value] | [Value] |
| MQC | [Value] | [Value] | [Value] | [Value] | |
| HQC | [Value] | [Value] | [Value] | [Value] |
Visualizing the Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding the logical steps of the comparative assessment.
Conclusion
The choice of anticoagulant is a fundamental pre-analytical factor that can significantly influence the outcome of Quetiapine bioanalysis. While EDTA is a commonly used and often suitable choice, a thorough validation is necessary to confirm its appropriateness for a specific method and to compare its performance against other anticoagulants like heparin and citrate. By systematically evaluating matrix effects, recovery, precision, accuracy, and stability, researchers can ensure the reliability of their bioanalytical data and make an informed decision on the optimal anticoagulant for their Quetiapine studies. This rigorous approach is essential for generating high-quality data in both research and clinical settings.
A Comparative Guide to Internal Standards in Quetiapine Bioequivalence Studies: Quetiapine-d8 vs. Non-Deuterated Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for bioequivalence studies of critical drugs like Quetiapine, the choice of an appropriate internal standard (IS) is a pivotal decision that directly impacts the reliability and accuracy of pharmacokinetic data. This guide provides an objective comparison between the use of a deuterated internal standard, Quetiapine-d8, and non-deuterated (structural analog) internal standards. The information presented is supported by experimental data from published literature to aid researchers in making informed decisions for their bioanalytical assays.
The Critical Role of Internal Standards in Bioanalysis
An internal standard is essential in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] Its primary function is to compensate for the variability inherent in the analytical process, including sample preparation (extraction), chromatographic injection, and mass spectrometric ionization.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected by experimental variations in the same manner.[2]
Quetiapine-d8: The Gold Standard
Stable isotope-labeled (SIL) internal standards, such as Quetiapine-d8, are widely considered the "gold standard" in bioanalysis.[3] In Quetiapine-d8, one or more hydrogen atoms are replaced with deuterium. This substitution results in a compound that is chemically almost identical to Quetiapine but has a different mass, allowing it to be distinguished by a mass spectrometer.[4]
The key advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte, meaning it experiences the same matrix effects.[3] The matrix effect, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5] Because Quetiapine-d8 behaves nearly identically to Quetiapine during extraction and ionization, it provides a more accurate correction for these variations.[6]
Non-Deuterated Internal Standards: A Viable Alternative?
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog may be used.[7][8] For Quetiapine analysis, compounds like clozapine have been employed as internal standards in some methods.[9][10] While structural analogs can compensate for some variability, they often have different chromatographic retention times and ionization efficiencies compared to the analyte.[7] This can lead to differential matrix effects and less accurate quantification.[3]
Comparative Performance Data
The following table summarizes typical performance data for bioanalytical methods using Quetiapine-d8 versus a non-deuterated internal standard. The data is compiled from various published studies to provide a comparative overview.
| Performance Parameter | Quetiapine-d8 (Deuterated IS) | Non-Deuterated IS (e.g., Clozapine) | Key Advantage of Deuterated IS |
| Accuracy (% Bias) | Typically within ±5%[11][12] | Generally within ±15%[10] | Higher accuracy due to better compensation for matrix effects and variability.[7] |
| Precision (%RSD/CV) | Intraday and interday precision often <5%[11] | Intraday and interday precision often <10%[9][10] | Improved precision due to more consistent recovery and ionization.[7] |
| Matrix Effect | Minimal and compensated for effectively[11] | Can be significant and may not be fully compensated for[5] | Co-elution with the analyte allows for accurate correction of ion suppression or enhancement.[3] |
| Extraction Recovery | Consistent and comparable to the analyte[11][13] | May differ from the analyte, leading to variability[10] | Similar physicochemical properties ensure consistent behavior during sample preparation.[1] |
| Retention Time | Nearly identical to Quetiapine[11] | Different from Quetiapine[10] | Co-elution is crucial for effective matrix effect compensation.[3] |
Experimental Protocols
Below are representative experimental protocols for a bioequivalence study of Quetiapine using an LC-MS/MS method with an internal standard.
Sample Preparation (Protein Precipitation)
This protocol is a common and rapid method for extracting Quetiapine from plasma samples.
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Quetiapine-d8 or the non-deuterated IS).
-
Add 600 µL of a precipitating agent (e.g., methanol or acetonitrile).[14]
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 18,400 x g) for 6 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters for the analysis of Quetiapine.
-
LC System: A validated UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Sunfire C18, 50mm x 2.1mm, 5µm).[12]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 0.2-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions (SRM):
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams have been generated.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Bioequivalence of two quetiapine extended release tablets in Chinese healthy volunteers under fasting and fed conditions and effects of food on pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide for Quetiapine Quantification
For researchers, scientists, and drug development professionals, ensuring the accuracy and consistency of Quetiapine quantification is paramount for reliable clinical and pre-clinical study outcomes. This guide provides a comparative overview of inter-laboratory performance for Quetiapine analysis, supported by detailed experimental protocols and illustrative workflows.
The therapeutic monitoring of the atypical antipsychotic drug Quetiapine is crucial due to its significant inter-individual pharmacokinetic variability. To ensure that analytical data is comparable and reliable across different testing sites, participation in inter-laboratory comparison and proficiency testing programs is essential. This guide simulates the results of such a program to highlight typical analytical performance and provides a standardized methodology for accurate quantification.
Data Presentation: A Simulated Inter-Laboratory Comparison
The following table summarizes the hypothetical results from a proficiency testing (PT) program for the quantification of Quetiapine in human serum. Five laboratories were provided with two blind samples at different concentration levels (Sample A: Low Concentration; Sample B: High Concentration). The consensus value for each sample was determined by the organizing body using a reference method.
| Laboratory | Sample A (Target: 75 ng/mL) | Sample B (Target: 350 ng/mL) | Method |
| Mean ± SD (ng/mL) | CV (%) | Mean ± SD (ng/mL) | |
| Lab 1 | 72.5 ± 4.4 | 6.1% | 345.1 ± 18.3 |
| Lab 2 | 78.1 ± 7.2 | 9.2% | 360.5 ± 25.2 |
| Lab 3 | 69.8 ± 5.1 | 7.3% | 332.9 ± 28.3 |
| Lab 4 | 76.2 ± 9.9 | 13.0% | 371.0 ± 35.2 |
| Lab 5 | 81.3 ± 6.9 | 8.5% | 355.3 ± 19.5 |
| Overall | 75.6 ± 4.5 | 6.0% | 353.0 ± 15.1 |
SD: Standard Deviation; CV: Coefficient of Variation. Data is representative and for illustrative purposes.
This table demonstrates the typical inter-laboratory variability, with most laboratories achieving a coefficient of variation (CV) of less than 15%, which is a common acceptance criterion in bioanalytical method validation.
Experimental Protocols
The following is a representative experimental protocol for the quantification of Quetiapine in human serum/plasma by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a widely used method.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and rapid method for sample clean-up.[3][5][6]
-
To 100 µL of serum or plasma sample in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., Quetiapine-d8 at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) is commonly used.[3][7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol).[1][2][5]
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[1][3]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is used for Quetiapine analysis.[1][3]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor to product ion transitions for Quetiapine and its deuterated internal standard are monitored. A common transition for Quetiapine is m/z 384.2 → 253.1.[1][3][4]
4. Calibration and Quality Control
-
A calibration curve is constructed using blank matrix spiked with known concentrations of Quetiapine, typically ranging from 1 to 1000 ng/mL.[1]
-
Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the results.[2]
-
The acceptance criteria for precision (as %CV) and accuracy (as % bias) are typically within ±15% (or ±20% at the lower limit of quantification).[2][4]
Visualizing the Workflow
The following diagrams illustrate the key processes in an inter-laboratory comparison study.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Sample Preparation Workflow for Quetiapine Analysis.
References
- 1. scispace.com [scispace.com]
- 2. jmatonline.com [jmatonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Quetiapine-d8 Hemifumarate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Quetiapine-d8 Hemifumarate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance.
This compound is a deuterated analog of Quetiapine hemifumarate, an atypical antipsychotic. Due to its pharmacological activity and environmental toxicity, it requires specialized disposal procedures. This guide outlines the necessary steps for its safe handling and disposal.
Hazard Profile and Regulatory Compliance
Safety Data Sheets (SDS) for this compound and related compounds consistently highlight the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Disposal of this compound is governed by local, regional, and national regulations for hazardous waste. It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Quantitative Data Summary
The following table summarizes key hazard and regulatory information for this compound.
| Parameter | Value/Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Safety Data Sheets |
| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheets |
| Disposal Method | Collection by a licensed hazardous waste disposal service. | Institutional EHS Guidelines |
| Prohibited Disposal Routes | Sanitary sewer (drain), regular trash. | Institutional EHS Guidelines |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory.
1.0 Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste management service.
2.0 Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a screw-top lid).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
Secondary containment bin.
3.0 Procedure:
3.1 Waste Segregation and Collection:
-
Designate a specific, properly labeled container for this compound waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. In particular, avoid mixing with incompatible chemicals.
-
Collect all forms of waste containing this compound, including:
-
Unused or expired solid compound.
-
Contaminated solutions (e.g., from experiments).
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
-
For liquid waste, pour carefully into the designated liquid waste container.
-
For solid waste (including contaminated consumables), place it in the designated solid waste container.
3.2 Container Management:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and the concentration or percentage of each component in the waste mixture.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a designated cabinet.
-
Place liquid waste containers in a secondary containment bin to prevent spills.
3.3 Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the first rinsate as hazardous waste in your designated this compound liquid waste container. Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing, deface or remove the original label. The container can then be disposed of as non-hazardous glass or plastic waste, in accordance with institutional policy.
3.4 Requesting Waste Pickup:
-
Once the waste container is full, or if it has been stored for a period approaching your institution's limit (often 6-12 months), arrange for disposal.
-
Submit a hazardous waste pickup request to your institution's EHS department through their designated system.
-
Ensure all information on the waste label is accurate and complete before pickup.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision-making process for this compound disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
